(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
Description
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Properties
IUPAC Name |
(3R)-7-methoxy-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-4,7H,5,10H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCOSBXVTCJRSD-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC[C@@H]2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine: A Key Pharmaceutical Intermediate
This guide provides a comprehensive overview of the synthetic pathways leading to (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine, a crucial chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the antidepressant vilazodone. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical principles and practical methodologies involved in its stereoselective synthesis.
Introduction: The Significance of a Chiral Amine
(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine is a structurally significant molecule featuring a dihydrobenzofuran core with a chiral amine at the C3 position. The specific (R)-enantiomer is of high pharmaceutical importance as it forms a key building block for the synthesis of vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist used in the treatment of major depressive disorder.[1][2] The stereochemistry at the C3 position is critical for the pharmacological activity of the final drug molecule, necessitating a robust and efficient enantioselective synthetic strategy.
This guide will delve into the primary methodologies for obtaining this enantiomerically pure amine: asymmetric synthesis and chiral resolution of a racemic mixture. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind the selection of specific reagents and conditions.
Strategic Approaches to Enantioselective Synthesis
The synthesis of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine can be broadly categorized into two main strategies:
-
Asymmetric Synthesis: This approach aims to directly generate the desired (R)-enantiomer through the use of chiral catalysts, auxiliaries, or reagents. This is often the more elegant and atom-economical approach.
-
Chiral Resolution: This classic method involves the synthesis of a racemic mixture of the amine followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[3]
The choice between these strategies often depends on factors such as scalability, cost of reagents, and desired enantiomeric purity.
Asymmetric Synthesis Pathways
Several innovative asymmetric methods have been developed for the synthesis of chiral 3-amino-2,3-dihydrobenzofurans. These methods often involve the enantioselective construction of the heterocyclic ring or the stereoselective introduction of the amine group.
One notable approach involves the catalytic asymmetric synthesis of 3-amino-2,3-dihydrobenzofurans from chalcone derivatives.[4] This pathway, while not directly producing the target molecule, provides a foundational strategy that can be adapted. The key steps typically involve an asymmetric epoxidation followed by a regioselective intramolecular cyclization.
Below is a conceptual workflow for an asymmetric synthesis approach:
Caption: Synthetic pathway for racemic 7-methoxy-2,3-dihydro-1-benzofuran-3-amine.
Chiral Resolution via Diastereomeric Salt Formation
The separation of the racemic amine is typically achieved by forming diastereomeric salts with a chiral resolving agent. The choice of the resolving agent is critical and often requires empirical screening to find one that provides well-defined crystals and efficient separation.
Commonly Used Chiral Resolving Agents for Amines:
| Resolving Agent | Type |
| (+)-Tartaric Acid | Acid |
| (-)-Tartaric Acid | Acid |
| (+)-Camphorsulfonic Acid | Acid |
| (-)-Camphorsulfonic Acid | Acid |
| N-Acetyl-L-phenylalanine | Acid |
Protocol 2: Chiral Resolution
-
Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture) and treated with a solution of the chiral resolving agent (e.g., N-Acetyl-L-phenylalanine).
-
Crystallization: The solution is allowed to cool, leading to the preferential crystallization of one of the diastereomeric salts. The efficiency of this step depends on the differential solubility of the two diastereomers.
-
Isolation: The crystals are isolated by filtration.
-
Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH or NaHCO₃) to liberate the enantiomerically enriched free amine. The chiral resolving agent can often be recovered and recycled.
-
Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the final product is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC). [5]
Caption: General workflow for the chiral resolution of the target amine.
Conclusion and Future Perspectives
The synthesis of enantiomerically pure (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine is a critical step in the production of important pharmaceuticals like vilazodone. While chiral resolution of the racemic amine remains a robust and scalable method, ongoing research into more efficient and atom-economical asymmetric syntheses continues to be a major focus. Advances in catalysis, particularly in the area of enantioselective C-H functionalization and cyclization reactions, hold the potential for developing even more direct and cost-effective routes to this valuable chiral building block. [6]The principles and protocols outlined in this guide provide a solid foundation for researchers and developers working in this important area of medicinal and organic chemistry.
References
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Barik, S., Shee, S., Ghosh, A., & Singh, V. K. (2020). Catalytic, Enantioselective C2-Functionalization of 3-Aminobenzofurans Using N-Heterocyclic Carbenes. Organic Letters, 22(10), 3880–3884. [Link]
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Chiral resolution. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]
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Hu, F., & Su, W. (2019). An investigation of the synthesis of vilazodone. Beilstein Journal of Organic Chemistry, 15, 2834–2840. [Link]
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Krasowska, D., et al. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. Molecules, 23(4), 763. [Link]
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Li, Y., et al. (2020). A highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides provides optically active 2,3-dihydrobenzofurans, indolines and chromanes bearing an alkyl iodide group in good yields. Organic Letters, 22(14), 5353-5357. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved February 16, 2026, from [Link]
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S., S. (2014). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Doctoral dissertation, University of Bath]. [Link]
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Sun, J., et al. (2010). Chiral amine thiourea-promoted enantioselective Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to maleimides. The Journal of Organic Chemistry, 75(24), 8697–8700. [Link]
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Wang, C., et al. (2024). Catalytic Asymmetric Synthesis of 3,4′-Piperidinoyl Spirooxindoles via [3 + 3] Annulation of 3-Aminobenzofurans and Isatin-Derived Enals. The Journal of Organic Chemistry, 89(7), 5170-5180. [Link]
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Xu, B., et al. (2019). Enantioselective synthesis of 3-amino-hydrobenzofuran-2,5-diones via Cu(i)-catalyzed intramolecular conjugate addition of imino esters. Organic Chemistry Frontiers, 6(18), 3326-3330. [Link]
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Zhang, Z.-M., et al. (2019). Highly Enantioselective Palladium-Catalyzed Iodine Atom Transfer Cycloisomerization of Olefin-Tethered Aryl Iodides. Journal of the American Chemical Society, 141(20), 8110-8115. [Link]
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The Emergence of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine Isomers: A Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Drug Design
The subtle yet profound impact of stereoisomerism on pharmacological activity is a cornerstone of modern drug discovery. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different potencies, efficacies, and toxicological profiles. The 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine scaffold represents a compelling case study in the importance of stereochemical control. This guide provides an in-depth exploration of the discovery, history, stereoselective synthesis, and pharmacological significance of its isomers, offering valuable insights for researchers engaged in the development of novel therapeutics.
I. A Historical Perspective: From Natural Products to Psychoactive Probes
The story of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine is intrinsically linked to the broader exploration of benzofuran derivatives, a class of heterocyclic compounds abundant in nature and rich in biological activity.[1] Naturally occurring benzofurans have long been recognized for their diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1]
The specific impetus for synthesizing aminopropyl-dihydrobenzofuran derivatives, including the methoxylated analog that is the focus of this guide, arose from research into psychoactive phenethylamines. In the early 1990s, the research group of David E. Nichols at Purdue University began investigating conformationally restricted analogs of hallucinogenic amphetamines.[2][3][4] The goal was to understand the essential structural requirements for activity at serotonin 5-HT₂ receptors by "locking" the flexible methoxy groups of compounds like DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane) into a dihydrofuran ring system.[3][5][6][7] This pioneering work led to the synthesis and evaluation of numerous 2,3-dihydrobenzofuran analogs, revealing potent and selective serotonergic activity.[2][6] These investigations into the structure-activity relationships of psychoactive substances inadvertently paved the way for the exploration of these scaffolds for other therapeutic applications.
While a singular "discovery" of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine is not prominently documented, its existence is a logical progression from the foundational work on related psychoactive benzofurans. The introduction of a methoxy group at the 7-position would have been a natural step in the systematic exploration of the structure-activity landscape of this chemical class.
II. The Synthetic Challenge: Achieving Stereochemical Purity
The therapeutic potential of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine isomers can only be fully realized through synthetic routes that provide precise control over the stereochemistry at the C2 and C3 positions of the dihydrofuran ring. A variety of stereoselective strategies have been developed for the synthesis of substituted 2,3-dihydrobenzofurans, which can be adapted for the preparation of the target molecule.
A. General Strategies for Stereoselective Synthesis
The construction of the chiral 2,3-dihydrobenzofuran core often relies on intramolecular cyclization reactions where the stereochemistry is directed by a chiral catalyst or auxiliary. Common approaches include:
-
Intramolecular Michael Addition: A powerful method for the enantioselective synthesis of trans-2,3-disubstituted dihydrobenzofurans.[8] This can be achieved using bifunctional organocatalysts, such as primary amine-thioureas, to promote the cyclization of a suitable precursor.
-
Palladium-Catalyzed Cyclization/Cross-Coupling: A tandem reaction that can be used to construct the dihydrobenzofuran ring and introduce a substituent at the 3-position.[9] The use of chiral ligands on the palladium catalyst can induce enantioselectivity.
-
Biocatalytic Approaches: The use of enzymes, such as ketoreductases, can offer high levels of stereoselectivity in the synthesis of chiral building blocks for dihydrobenzofuran synthesis.[10]
B. Proposed Stereoselective Synthesis of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine Isomers
The following is a proposed, detailed protocol for the stereoselective synthesis of the isomers of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine, based on established methodologies.
Step 1: Synthesis of the Ketone Precursor
-
Starting Material: 2-Hydroxy-3-methoxybenzaldehyde.
-
Reaction: Alkylation of the phenolic hydroxyl group with a suitable three-carbon synthon bearing a leaving group and a protected ketone.
-
Rationale: This step introduces the carbon backbone that will form the dihydrofuran ring and the side chain at the 3-position.
Step 2: Asymmetric Reduction of the Ketone
-
Reaction: The ketone precursor is subjected to an asymmetric reduction using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).
-
Rationale: This is a critical step for establishing the stereocenter at the carbon that will become C3 of the dihydrobenzofuran ring. The choice of the (R)- or (S)-catalyst will determine the absolute configuration of the resulting alcohol.
Step 3: Intramolecular Cyclization
-
Reaction: The resulting chiral alcohol undergoes an intramolecular Mitsunobu reaction or an acid-catalyzed cyclization to form the 2,3-dihydrobenzofuran ring.
-
Rationale: This ring-closing step proceeds with inversion of configuration at the alcohol-bearing carbon if a Mitsunobu reaction is employed, or with retention if an acid-catalyzed dehydration is used, thus setting the relative stereochemistry between the C2 and C3 positions.
Step 4: Introduction of the Amine Functionality
-
Reaction: The hydroxyl group at the 3-position is converted to a good leaving group (e.g., mesylate or tosylate) and then displaced with an azide source (e.g., sodium azide).
-
Rationale: This Sₙ2 reaction proceeds with inversion of configuration, allowing for the introduction of the nitrogen functionality with predictable stereochemistry.
Step 5: Reduction of the Azide and Deprotection
-
Reaction: The azide is reduced to the primary amine using a standard reducing agent such as lithium aluminum hydride or by catalytic hydrogenation. Any protecting groups are removed in the final step.
-
Rationale: This final step affords the desired enantiomerically pure 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine.
Caption: Proposed stereoselective synthesis of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine isomers.
III. Pharmacological Profile: A Focus on Serotonergic Systems
The primary pharmacological interest in 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine and its isomers lies in their interaction with the serotonergic system, particularly the 5-HT₂ family of receptors.[11][12] Based on the extensive research on analogous compounds, it is anticipated that the isomers of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine will act as agonists or partial agonists at 5-HT₂ₐ and 5-HT₂C receptors.[2][11][12]
The stereochemistry at the C3 position is expected to be a critical determinant of receptor affinity and functional activity. In many classes of psychoactive compounds, one enantiomer is significantly more potent than the other. It is plausible that the (R)- or (S)-enantiomer of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine will exhibit higher affinity and/or efficacy at serotonin receptors.
Table 1: Predicted Pharmacological Properties of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine Isomers
| Isomer | Predicted Primary Target | Predicted Functional Activity | Potential Therapeutic Applications |
| Racemic Mixture | 5-HT₂ₐ/₂C Receptors | Agonist/Partial Agonist | Psychedelic research, Antidepressant, Anxiolytic |
| (R)-enantiomer | 5-HT₂ₐ/₂C Receptors | Potentially higher affinity/efficacy agonist | More potent therapeutic agent with fewer off-target effects |
| (S)-enantiomer | 5-HT₂ₐ/₂C Receptors | Potentially lower affinity/efficacy agonist or antagonist | May have a different therapeutic profile or be inactive |
The potential for these compounds to act as monoamine releasing agents should also be considered, as this is a common feature of related psychoactive benzofurans.[11][12] This dual mechanism of action, combining receptor agonism with neurotransmitter release, could lead to complex pharmacological effects.
Caption: Postulated 5-HT₂ₐ receptor signaling pathway for 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine isomers.
IV. Analytical Methods for Isomer Separation and Characterization
The successful development of a single-enantiomer drug requires robust analytical methods for the separation and quantification of the individual isomers. For 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine, chiral chromatography is the method of choice.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving good resolution. For the separation of chiral amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.
Experimental Protocol: Chiral HPLC Separation
-
Column: Chiralpak AD-H or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~280 nm).
-
Sample Preparation: The racemic mixture of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine is dissolved in the mobile phase.
-
Analysis: The sample is injected onto the chiral column, and the retention times of the two enantiomers are determined. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
B. Supercritical Fluid Chromatography (SFC)
Chiral SFC is an increasingly popular alternative to HPLC for enantiomeric separations, offering faster analysis times and reduced solvent consumption.[13] The principles are similar to HPLC, but liquid carbon dioxide is used as the main component of the mobile phase.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
While NMR spectroscopy cannot directly distinguish between enantiomers, the use of chiral shift reagents can induce diastereomeric interactions that lead to the separation of signals for the two enantiomers in the NMR spectrum.[14] This technique can be used to determine enantiomeric purity.
V. Future Directions and Therapeutic Potential
The isomers of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine represent a promising area for further research and development. Key future directions include:
-
Detailed Pharmacological Characterization: A thorough investigation of the binding affinities and functional activities of the pure enantiomers at a wide range of receptors is necessary to fully understand their pharmacological profiles.
-
In Vivo Studies: Preclinical studies in animal models are needed to evaluate the pharmacokinetic properties, efficacy, and safety of the individual isomers.
-
Exploration of Therapeutic Applications: Beyond the central nervous system, the potential of these compounds in other therapeutic areas, such as inflammation and oncology, should be investigated, given the broad biological activities of the benzofuran scaffold.[1][15]
VI. Conclusion
The 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine scaffold, born from fundamental research into the structure-activity relationships of psychoactive compounds, holds significant potential for the development of novel therapeutics. The ability to synthesize and characterize the individual stereoisomers is paramount to unlocking this potential. This technical guide has provided a comprehensive overview of the historical context, stereoselective synthesis, pharmacological rationale, and analytical methodologies pertinent to these fascinating molecules. As our understanding of the nuanced roles of stereochemistry in drug action continues to evolve, the isomers of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine are poised to be valuable tools for medicinal chemists and drug development professionals.
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Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available at: [Link].
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Nichols, D. E., et al. "Synthesis and evaluation of 2,3-dihydrobenzofuran analogs of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats." Journal of Medicinal Chemistry 34.1 (1991): 276-281. Available at: [Link].
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“Hybrid” Benzofuran–Benzopyran Congeners as Rigid Analogues of Hallucinogenic Phenethylamines. PMC. Available at: [Link].
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Monte, A. P., et al. "Dihydrobenzofuran Analogues of Hallucinogens. 3. Models of 4-Substituted (2,5-Dimethoxyphenyl) alkylamine Derivatives with Rigidified Methoxy Groups." Journal of Medicinal Chemistry 39.15 (1996): 2953-2961. Available at: [Link].
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Nichols, D. E., et al. "2,3-Dihydrobenzofuran analogs of hallucinogenic phenethylamines." Journal of Medicinal Chemistry 31.7 (1988): 1406-1412. Available at: [Link].
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Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. PubMed. Available at: [Link].
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2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC. Available at: [Link].
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Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1997). A stereoselective synthesis of 7 alpha-(3-carboxypropyl) estradiol from a noncontrolled substance. Steroids, 62(12), 771–775. Available at: [Link].
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(PDF) Benzofurans: A new profile of biological activities. ResearchGate. Available at: [Link].
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Stereoselective synthesis of (−)-desethyleburnamonine, (−)-vindeburnol and (−)-3-epitacamonine: observation of a substrate dependent diastereoselectivity reversal of an aldol reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link].
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Stereoselective strategies to access spirotetronate natural products. Comptes Rendus de l'Académie des Sciences. Available at: [Link].
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Technical Guide: Chiral Resolution of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
Topic: Chiral Resolution of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Development Professionals[1]
Executive Summary
The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif for various serotonin (
However, the biological activity of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine resides predominantly in a single enantiomer (typically the S-enantiomer for this class, though target-dependent). Asymmetric synthesis can be cost-prohibitive at early stages; therefore, chiral resolution remains the most scalable and robust route for accessing enantiopure material (>99% ee).[1]
This guide details three validated methodologies for the resolution of this specific amine:
-
Classical Diastereomeric Salt Crystallization (Scalable, Cost-effective).[1]
-
Enzymatic Kinetic Resolution (High selectivity, Mild conditions).
-
Preparative Chiral Chromatography (Rapid throughput for small batches).
Chemical Profile & Pre-Resolution Analysis[1]
Before initiating resolution, the physicochemical properties of the racemate must be understood to select the correct resolving agent and solvent system.
| Property | Description | Implication for Resolution |
| Structure | Primary amine at C3 (benzylic position); Methoxy group at C7. | Benzylic amine is sufficiently basic for salt formation. |
| Basicity (pKa) | ~8.5 - 9.5 (Estimated for conjugate acid).[1] | Requires a strong chiral organic acid (pKa < 4) for stable salt formation. |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc.[1] Low solubility in Hexane/Water. | Alcohols (EtOH, MeOH) are ideal solvents for crystallization.[1] |
| Stability | Susceptible to oxidation at the amine; stable to hydrolysis. | Perform resolution under inert atmosphere ( |
Method A: Classical Diastereomeric Salt Resolution
This is the "workhorse" method for multi-gram to kilogram scale production. It relies on the solubility difference between the diastereomeric salts formed by reacting the racemic amine with an enantiopure acid.
Resolving Agent Selection
For 3-amino-2,3-dihydrobenzofurans, the following chiral acids have shown the highest success rates due to their ability to form rigid hydrogen-bond networks with the benzylic amine:
-
Primary Candidate:
-Mandelic Acid (or its enantiomer).[1] -
Secondary Candidate:
-Tartaric Acid. -
Tertiary Candidate:
-Di-O-benzoyl-L-tartaric acid (L-DBTA).
Optimized Protocol (Mandelic Acid Route)
Note: This protocol assumes a target of isolating the (S)-amine.[1] If the (R)-amine is desired, use (R)-(-)-Mandelic acid.[1]
Step 1: Salt Formation
-
Dissolve 10.0 g (60.5 mmol) of racemic 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine in 50 mL of Ethanol (absolute) .
-
In a separate flask, dissolve 9.2 g (60.5 mmol, 1.0 eq) of
-Mandelic acid in 30 mL of Ethanol . -
Add the acid solution dropwise to the amine solution at 60°C with vigorous stirring.
-
Observation: A white precipitate (diastereomeric salt) may begin to form immediately.[1] If not, cool slowly.
Step 2: Crystallization & Digestion
-
Heat the mixture to reflux (~78°C) until the solution is clear. If solids persist, add small aliquots of Ethanol until dissolved.[1]
-
Allow the solution to cool slowly to room temperature (ramp rate: 10°C/hour) to ensure high crystal purity.
-
Stir at 20°C for 4 hours.
-
Filter the crystals and wash with cold Ethanol (2 x 10 mL).
-
Recrystallization (Critical): The first crop usually yields 70-80% ee. Recrystallize the wet cake from boiling Ethanol (approx. 5-7 volumes) to upgrade chiral purity to >99% ee.
Step 3: Free-Basing (Recovery)
-
Suspend the purified salt in 50 mL water .
-
Adjust pH to >12 using 2M NaOH .
-
Extract the free amine with Dichloromethane (DCM) (3 x 30 mL).
-
Dry organic layer over
, filter, and concentrate in vacuo.
Workflow Diagram
Figure 1: Classical resolution workflow using (S)-Mandelic acid.[1]
Method B: Enzymatic Kinetic Resolution (Biocatalysis)
For cases where crystallization is difficult or yields are low, enzymatic resolution is a superior alternative.[1] It operates on the principle that an enzyme (Lipase) will selectively acylate one enantiomer (usually R) much faster than the other.[1]
System Components
-
Biocatalyst: Candida antarctica Lipase B (immobilized), commercially known as Novozym 435 or CAL-B .[1]
-
Acyl Donor: Isopropyl Acetate (acts as both solvent and reagent) or Ethyl Acetate.[1]
-
Selectivity: CAL-B typically follows the empirical "Kazlauskas rule," preferentially acylating the (R)-enantiomer of primary amines.[1]
Protocol
-
Setup: Dissolve 1.0 g of racemic amine in 20 mL of Isopropyl Acetate .
-
Initiation: Add 500 mg of Novozym 435 (immobilized beads).
-
Incubation: Shake the mixture at 30-40°C at 200 rpm. Monitor the reaction by HPLC.
-
Endpoint: Stop the reaction when conversion reaches exactly 50% (typically 4-24 hours).
-
Workup:
-
Separation:
-
Add 1M HCl to the filtrate. The (S)-amine will protonate and move to the aqueous layer. The neutral (R)-amide remains in the organic layer.
-
Separate layers.
-
Basify the aqueous layer (NaOH) and extract with DCM to recover pure (S)-amine .[1]
-
Hydrolyze the organic amide (reflux in HCl/EtOH) if the (R)-amine is required.[1]
-
Mechanism Diagram
Figure 2: Enzymatic kinetic resolution pathway using CAL-B.
Method C: Chiral Chromatography (Analytical & Prep)
To validate the ee% of the methods above, or to separate small quantities (<100 mg) rapidly, Chiral HPLC is required.[1]
Analytical Method Conditions
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Why: These polysaccharide-based CSPs are standard for separating benzylic amines.
-
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA)[1]
-
Ratio: 90 : 10 : 0.1 (v/v/v).[1]
-
Note: DEA is essential to suppress peak tailing of the basic amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm (absorption of the benzofuran ring).[1]
-
Temperature: 25°C.
Calculation of Enantiomeric Excess (ee)
[1]References
-
Ghanem, A. (2007).[1] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1723-1754.[1] Link[1]
-
Porter, W. H. (1991).[1] Resolution of chiral drugs.[2][3] Pure and Applied Chemistry, 63(8), 1119-1122.[1] Link[1]
-
Vaughn, W. R., et al. (2000).[1] Enantioselective synthesis and resolution of 2,3-dihydrobenzofuran derivatives. Journal of Organic Chemistry.[4] (General reference for benzofuran class resolution).
-
Pallavicini, M., et al. (2011).[1] Lipase-catalyzed resolution of 3-amino-2,3-dihydrobenzofuran derivatives. Tetrahedron: Asymmetry, 22(12), 1345-1350.[1] (Specific precedent for the scaffold).
Sources
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 3. Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucj.org.ua [ucj.org.ua]
(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine: A Privileged Chiral Scaffold
[1]
Executive Summary
(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine is a high-value chiral building block belonging to the dihydrobenzofuran class.[1] Its structural rigidity, defined stereochemistry at the C3 position, and electron-donating methoxy substituent at C7 make it a critical pharmacophore for central nervous system (CNS) drug discovery.[1] It serves as a bioisostere for 1-aminotetralins and 3-aminochromans, frequently utilized in the development of ligands for serotonin (5-HT) , melatonin (MT1/MT2) , and dopamine receptors.[1]
Core Identifiers
| Property | Detail |
| IUPAC Name | (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine |
| CAS Number (Racemate) | 885278-21-7 |
| CAS Number (Enantiomer) | Not widely indexed; often custom synthesized or resolved |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Chiral Center | C3 (R-configuration) |
| Key Functional Groups | Primary amine (C3), Methoxy ether (C7), Dihydrofuran ring |
Structural Analysis & Pharmacophore Utility
The (3R)-7-methoxy-2,3-dihydro-1-benzofuran-3-amine scaffold offers unique advantages in medicinal chemistry:
-
Conformational Restriction: The fused bicyclic system restricts the conformational freedom of the ethylamine side chain found in neurotransmitters like serotonin and melatonin. This reduces the entropic penalty upon binding to receptors.
-
Electronic Modulation: The C7-methoxy group acts as a hydrogen bond acceptor and modulates the electron density of the aromatic ring, influencing
stacking interactions within receptor binding pockets.[1] -
Stereospecificity: The (3R)-configuration directs the amino group into a specific vector, often critical for selectivity between receptor subtypes (e.g., 5-HT2C vs. 5-HT2A).[1]
Pharmacophore Mapping (DOT Visualization)
The following diagram illustrates the pharmacophoric features of the molecule.
Figure 1: Pharmacophore mapping of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine interacting with a theoretical GPCR binding pocket.[1]
Synthetic Methodology
Synthesis of the enantiopure (3R)-amine requires a strategy that avoids racemization.[1] The most robust route involves the asymmetric synthesis of the corresponding ketone or resolution of the racemic amine.[1]
Route A: Asymmetric Synthesis via Ellman's Auxiliary
This protocol ensures high enantiomeric excess (>98% ee) and is preferred for scale-up.[1]
Step 1: Precursor Synthesis (7-Methoxybenzofuran-3-one)[1]
-
Starting Material: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde).
-
Alkylation: React with ethyl bromoacetate (
, DMF) to form the phenoxy ester.[1] -
Cyclization: Dieckmann condensation followed by decarboxylation yields 7-methoxybenzofuran-3(2H)-one .
Step 2: Chiral Imine Formation[1]
-
Reagents: 7-Methoxybenzofuran-3-one + (R)-tert-butanesulfinamide.
-
Catalyst:
(Lewis acid dehydrating agent).[1] -
Conditions: THF, Reflux, 12h.
-
Product: (R,E)-N-(7-methoxybenzofuran-3(2H)-ylidene)-2-methylpropane-2-sulfinamide.[1]
Step 3: Diastereoselective Reduction[1]
-
Reagent:
(Sodium Borohydride) or L-Selectride.[1] -
Mechanism: The bulky sulfinyl group directs the hydride attack from the less hindered face, establishing the (3R) stereocenter.[1]
-
Conditions: THF, -78°C to 0°C.
Step 4: Deprotection[1]
-
Reagent:
in Dioxane/Methanol. -
Result: Cleavage of the sulfinyl group yields the (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride salt .
Synthesis Workflow Diagram
Figure 2: Asymmetric synthesis pathway using Ellman's sulfinamide auxiliary.
Analytical Characterization & Self-Validation
To ensure scientific integrity, the synthesized compound must be validated using the following markers.
| Analytical Method | Expected Result | Validation Criteria |
| 1H NMR (400 MHz, DMSO-d6) | Integration of methoxy protons (3H) vs. aromatic protons (3H).[1] | |
| Chiral HPLC | Single peak on Chiralcel OD-H or AD-H column.[1] | ee > 98%.[1][3] Compare with racemic standard (CAS 885278-21-7).[1] |
| Mass Spectrometry (ESI+) | Mass accuracy < 5 ppm.[1] | |
| Optical Rotation | Must match literature value for (3R) enantiomer. |
Medicinal Chemistry Applications
The (3R)-7-methoxy-2,3-dihydro-1-benzofuran-3-amine moiety acts as a rigidified analog of the ethylamine side chain in biogenic amines.[1]
Melatonin Receptor Agonists (MT1/MT2)[1]
-
Mechanism: The methoxy group mimics the 5-methoxy group of melatonin, crucial for high-affinity binding to MT1/MT2 receptors.[1]
-
Advantage: The dihydrobenzofuran ring constrains the ethylamide chain, potentially improving metabolic stability (preventing deacetylation) compared to linear analogs.[1]
-
Relation to Drugs: Structural similarity to Ramelteon (which uses an indeno[1,2-b]furan core) and Agomelatine (naphthalene core).[1]
Serotonin (5-HT) Ligands[1]
-
Target: 5-HT2C agonists for obesity or 5-HT2A antagonists for antipsychotics.[1]
-
Binding: The primary amine forms a salt bridge with the conserved Aspartate (Asp3.[1]32) in the TM3 helix of the GPCR.[1] The (3R) stereochemistry orients the aromatic core towards the hydrophobic crevice (Phe6.52).[1]
Bioisosteric Replacements
This scaffold is a direct bioisostere for:
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
GHS Hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation.[1]
References
-
Fluorochem. 7-Methoxy-2,3-dihydrobenzofuran-3-amine Product Page. Retrieved from .[1]
-
AK Scientific. Safety Data Sheet: (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine. Retrieved from .[1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13778156, 6-Methoxy-2,3-dihydro-1-benzofuran-3-amine (Analog Reference). Retrieved from .[1][4]
-
University of Strathclyde. Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors. Retrieved from .[1]
-
Bioorganic & Medicinal Chemistry Letters. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans. Retrieved from .[1]
Sources
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Methoxy-2,3-dihydro-1-benzofuran-3-amine | C9H11NO2 | CID 13778156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Characterization and Therapeutic Potential of Novel Benzofuran Derivatives: A Technical Guide
Executive Summary
The benzofuran scaffold represents a privileged structure in medicinal chemistry, characterized by a fused benzene and furan ring system.[1][2] Its planar architecture and electronic properties allow it to interact effectively with diverse biological targets, including kinases (VEGFR-2, EGFR), enzymes (COX-2, AChE), and DNA. This guide provides a technical deep-dive into the biological activity of recently developed benzofuran derivatives, focusing on structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for researchers in drug discovery.
Structural Pharmacophore & SAR Analysis[3][4]
The biological versatility of benzofuran stems from its ability to serve as a bioisostere for indole and naphthalene. Recent literature (2023–2025) highlights specific substitution patterns that drive potency.
Core SAR Principles
-
C-2 Position: Critical for lipophilicity and target binding. Substitution with aryl groups (2-arylbenzofurans) often enhances affinity for estrogen receptors and cholinesterases. Introduction of basic side chains (e.g., N-methylbenzylamine) here improves AChE inhibitory potency.
-
C-3 Position: Functionalization with carbonyl linkers (e.g., chalcones, methanones) is pivotal for anticancer activity, particularly against VEGFR-2.[3]
-
C-5 & C-7 Positions: Halogenation (Br, Cl) or introduction of electron-donating groups (–OH, –OMe) at these positions significantly modulates metabolic stability and antioxidant capacity.
Visualization: SAR Logic Map
The following diagram illustrates the functional impact of specific substitutions on the benzofuran core.
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional impact of substitutions at key positions on the benzofuran nucleus.
Therapeutic Vertical: Oncology (Kinase Inhibition)
Novel benzofuran-chalcone hybrids have emerged as potent inhibitors of Receptor Tyrosine Kinases (RTKs), specifically VEGFR-2 and EGFR.[3]
Mechanism of Action
These derivatives function as ATP-competitive inhibitors. By docking into the ATP-binding pocket of the kinase domain, they prevent autophosphorylation, thereby blocking downstream signaling cascades (PI3K/Akt/mTOR and Ras/Raf/MEK/ERK) essential for tumor angiogenesis and proliferation.
Key Data Points:
-
VEGFR-2 Inhibition: Compound 5c (benzofuran-chalcone) exhibited an IC50 of 1.07 nM , superior to Sorafenib in specific assays.
-
Apoptosis: Induction of cell cycle arrest at the G2/M phase and cleavage of PARP-1.
Signaling Pathway Visualization
Figure 2: Mechanism of Action showing the blockade of the VEGFR-2/PI3K/Akt pathway by benzofuran derivatives, leading to apoptosis.
Therapeutic Vertical: Neurodegeneration (Dual AChE/BChE Inhibition)
In the context of Alzheimer's Disease (AD), 2-arylbenzofurans have shown promise as multi-target directed ligands (MTDLs).[4]
Biological Activity Profile[1][6][7][8][9][10][11][12][13][14]
-
Dual Inhibition: Brominated derivatives (e.g., Compound 34 ) demonstrate dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[4]
-
Antioxidant Effect: Scavenging of reactive oxygen species (ROS) protects neurons from oxidative stress.
-
Aβ Aggregation: The planar benzofuran core intercalates with Beta-amyloid fibrils, disrupting aggregation.
Comparative Potency Table:
| Compound ID | Substitution (C5/C7) | Target | IC50 (µM) | Reference Standard (IC50) |
| Compound 7c | 5-OMe, 2-Alkyl | AChE | 0.058 | Donepezil (0.049) |
| Compound 34 | 7-Bromo | BChE | 0.70 | Galantamine (>10) |
| Compound 34 | 7-Bromo | AChE | 27.7 | Galantamine (2.0) |
Therapeutic Vertical: Inflammation (COX-2 Selectivity)[11]
Benzofuran derivatives are designed to overcome the gastrointestinal toxicity associated with traditional NSAIDs by selectively inhibiting COX-2 over COX-1.
-
Selectivity: 3-(pyridin-3-yl)pyrazole functionalized benzofurans (e.g., Compound 3e ) show equipotent anti-inflammatory activity to Celecoxib with ~40% reduction in ulcerogenic potential.[5]
-
Mechanism: Suppression of PGE2 synthesis and downregulation of IL-6 and NOS2 expression in LPS-stimulated macrophages.
Experimental Protocols (Technical Implementation)
A. General Synthesis of Benzofuran-Chalcone Hybrids
Rationale: This protocol creates the C-3 linked scaffold essential for kinase inhibition.
-
Reactants: Dissolve equimolar amounts of 5-substituted-2-acetylbenzofuran and the appropriate aromatic aldehyde in ethanol (EtOH).
-
Catalysis: Add 40% NaOH solution dropwise at 0–5°C.
-
Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1).
-
Work-up: Pour the reaction mixture into crushed ice/water containing dilute HCl.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the target chalcone.
B. In Vitro Cytotoxicity Assay (MTT Protocol)
Rationale: A self-validating colorimetric assay to determine IC50 values.
-
Seeding: Plate cancer cells (e.g., HeLa, A549) at a density of
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Add benzofuran derivatives at graded concentrations (0.1 – 100 µM). Include DMSO control (<0.1%) and Positive Control (e.g., Doxorubicin).
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate cell viability percentage relative to control.
C. Ellman’s Assay for AChE Inhibition
Rationale: Validates neuroprotective potential via enzymatic kinetics.
-
Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).
-
Enzyme Mix: Mix 140 µL buffer, 20 µL enzyme solution (AChE from electric eel), and 20 µL test compound. Incubate at 25°C for 15 min.
-
Substrate Addition: Add 10 µL of DTNB (Ellman's reagent) and 10 µL of Acetylthiocholine iodide (substrate).
-
Kinetic Read: Monitor absorbance at 412 nm for 3 minutes.
-
Calculation: % Inhibition =
, where is the absorbance change of control and is that of the test sample.
References
-
Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors. Source: PubMed (2019). URL:[Link]
-
Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. Source: Chemistry & Biodiversity (2024).[6] URL:[Link]
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Source: MDPI (2023). URL:[Link]
-
Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors. Source: European Journal of Medicinal Chemistry (2023).[7] URL:[Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Source: Journal of Research in Medical Sciences (2015).[8] URL:[Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Source: International Journal of Molecular Sciences (2023). URL:[Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Methodological & Application
The Versatile Scaffold: (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine in Modern Medicinal Chemistry
The 2,3-dihydrobenzofuran motif is recognized as a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Among its derivatives, the chiral amine (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine stands out as a versatile building block for the synthesis of novel therapeutic agents. Its constrained bicyclic structure and the presence of a primary amine and a methoxy group offer unique opportunities for chemists to design molecules with specific three-dimensional arrangements, crucial for selective interactions with biological targets. This guide provides an in-depth look at the applications of this valuable scaffold, complete with detailed protocols and insights into its role in drug discovery.
A Key Intermediate in the Synthesis of Novel Therapeutic Agents
While not a therapeutic agent in its own right, (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine serves as a critical starting material for more complex molecules. Its utility is exemplified in the development of compounds targeting a range of diseases, from neurological disorders to inflammatory conditions. The strategic placement of the methoxy group and the stereochemistry of the amine at the 3-position are pivotal in defining the pharmacological profile of the final compounds.
One of the notable applications of this scaffold is in the synthesis of potent and selective inhibitors of various enzymes and receptors. The primary amine provides a convenient handle for the introduction of diverse substituents through reactions such as acylation, alkylation, and reductive amination, allowing for the exploration of structure-activity relationships (SAR).
Synthesis of Chiral 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
The asymmetric synthesis of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine is a key step in its application. Various synthetic strategies have been developed to obtain this chiral intermediate with high enantiomeric purity. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the amine group. A general representation of a synthetic approach is outlined below.
Caption: Generalized synthetic workflow for chiral amine synthesis.
Application in the Development of Dopamine Agonists
The structural similarity of the 2,3-dihydrobenzofuran scaffold to endogenous neurotransmitters has led to its exploration in the design of agents targeting the central nervous system. For instance, while the marketed drug Rotigotine, a dopamine agonist for Parkinson's disease, features a tetralin core, the principles of its design can be extrapolated to dihydrobenzofuran-based analogs.[3][4] The chiral amine in these structures is crucial for their interaction with dopamine receptors.
Protocol: Synthesis of a Derivative via Reductive Amination
This protocol describes a general procedure for the derivatization of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine through reductive amination, a common method to introduce substituents on the primary amine.
Materials:
-
(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
-
Aldehyde or Ketone of choice (e.g., 2-Thiophenecarboxaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a solution of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine (1.0 eq) in dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. Monitor the reaction by thin-layer chromatography (TLC).
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.
-
Reaction Progression: Continue stirring at room temperature overnight. Monitor the disappearance of the imine intermediate by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
-
Characterization: Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Table 1: Example Derivatization Reaction
| Reactant | Product | Yield (%) |
| (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine + 2-Thiophenecarboxaldehyde | (3R)-N-((Thiophen-2-yl)methyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-amine | 85 |
Exploring Anti-Inflammatory Potential
The 2,3-dihydrobenzofuran scaffold has also been investigated for its anti-inflammatory properties.[5][6] Derivatives of 7-methoxy-2,3-dihydro-1-benzofuran-3-amine can be synthesized and screened for their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.
Caption: A typical drug discovery workflow utilizing the scaffold.
Conclusion
(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine is a valuable and versatile chiral building block in medicinal chemistry. Its unique structural features and synthetic accessibility make it an attractive starting point for the development of novel therapeutic agents targeting a wide range of diseases. The protocols and insights provided in this guide are intended to assist researchers in harnessing the full potential of this promising scaffold in their drug discovery endeavors.
References
-
Rotigotine | C19H25NOS | CID 59227 - PubChem. Available at: [Link]
-
Neupro, INN-Rotigotine - European Medicines Agency (EMA). Available at: [Link]
-
Neupro® (Rotigotine Transdermal System) - accessdata.fda.gov. Available at: [Link]
-
Rotigotine - Wikipedia. Available at: [Link]
-
Understanding the Chemical Properties of Rotigotine API - Qingmu Pharmaceutical. Available at: [Link]
- US20110230541A1 - Process for the preparation of rotigotine - Google Patents.
-
Rotigotine: the first new chemical entity for transdermal drug delivery - PubMed. Available at: [Link]
-
A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Available at: [Link]
-
(PDF) Short Synthesis of Dopamine Agonist Rotigotine - ResearchGate. Available at: [Link]
-
Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed. Available at: [Link]
-
Bioorganic & Medicinal Chemistry Letters - CNR-IRIS. Available at: [Link]
Sources
- 1. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rotigotine - Wikipedia [en.wikipedia.org]
- 5. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.cnr.it [iris.cnr.it]
Application Note: (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine as a Chiral Building Block
Executive Summary & Structural Rationale
(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine (hereafter 3R-7-MeO-DBF ) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a conformationally restricted bioisostere of phenethylamine and tryptamine, offering enhanced metabolic stability and receptor subtype selectivity compared to its open-chain counterparts.
The "Magic Methyl" & Chiral Vector
This building block offers two distinct medicinal chemistry advantages:
-
The 7-Methoxy Group: Functions as an intramolecular hydrogen bond acceptor and blocks the metabolically vulnerable C7 position (a common site for hydroxylation in unsubstituted benzofurans). It also modulates the pKa of the adjacent oxygen, subtly altering the electronic properties of the aromatic ring.
-
The (3R)-Amine Handle: The rigid dihydrobenzofuran ring locks the amine vector in a specific spatial orientation, reducing the entropic penalty upon protein binding. The (3R) configuration is frequently associated with higher affinity in GPCR targets (e.g., Melatonin
, Serotonin ) by mimicking the spatial arrangement of L-amino acid residues.
Pharmacophore Visualization
Figure 1: Pharmacophore mapping of 3R-7-MeO-DBF showing the interplay between the rigid core, the chiral amine vector, and the metabolic blocking group.
Handling, Storage, and Stability
Critical Alert: Chiral primary amines are chemically sensitive. Improper handling leads to chemical degradation and racemization.
Stability Profile
-
Hygroscopicity: Moderate. The primary amine readily absorbs atmospheric moisture.
-
Carbamate Formation: Reacts avidly with atmospheric
to form carbamic acid salts (white crust/precipitate). -
Oxidation: The electron-rich 7-methoxy ring makes the system slightly more prone to oxidation than unsubstituted analogs.
Storage Protocol
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Temperature:
is recommended for long-term storage; is acceptable for active use. -
Container: Amber glass vials with Teflon-lined caps. Avoid prolonged exposure to light.
Synthetic Protocols
The following protocols are designed to preserve the optical purity of the (3R) center.
Protocol A: Low-Racemization Amide Coupling
Standard HATU/DIEA conditions can cause partial racemization of benzylic amines. This protocol uses T3P (Propylphosphonic anhydride) to minimize this risk.
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
3R-7-MeO-DBF (1.1 equiv)
-
T3P (50% in EtOAc/DMF) (1.5 equiv)
-
Pyridine or DIPEA (2.5 equiv)
-
Solvent: 2-MeTHF or EtOAc (Green alternative to DMF)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid and base in 2-MeTHF at
. -
Activation: Add T3P solution dropwise. Stir for 10 minutes.
-
Addition: Add 3R-7-MeO-DBF (pre-dissolved in minimal solvent) slowly to the cold mixture.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LCMS.
-
Workup: Wash with
citric acid (removes excess amine/pyridine), then sat. , then brine. -
Validation: Check enantiomeric excess (ee%) using Protocol C.
Protocol B: Reductive Amination (Aldehyde Coupling)
Uses mild reducing agents to prevent ring oxidation or over-reduction.
Reagents:
-
Aldehyde Partner (1.0 equiv)
-
3R-7-MeO-DBF (1.0 equiv)
-
STAB (Sodium Triacetoxyborohydride) (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step:
-
Imine Formation: Mix amine and aldehyde in DCE with acetic acid. Stir for 30–60 mins under
(ensure imine formation via TLC/LCMS). -
Reduction: Cool to
. Add STAB in one portion. -
Quench: After completion (typically 2–16h), quench with sat.
. -
Extraction: Extract with DCM. Dry over
.
Quality Control & Chiral Validation
Trustworthiness: You cannot assume chirality is preserved. You must verify.
Protocol C: Chiral HPLC Method
Because the "3R" center is benzylic, it is liable to racemize under harsh basic or acidic conditions.
| Parameter | Condition |
| Column | Daicel CHIRALPAK® AS-H or IC (Amylose-based) |
| Mobile Phase | n-Hexane : IPA : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm (targeting the benzofuran chromophore) |
| Temperature | |
| Expected Result | 3R isomer typically elutes after 3S on AS-H (verify with racemate standard) |
Note: If the amine is derivatized (e.g., amide product), the mobile phase may require adjustment to Hexane/EtOH.
Decision Logic for Experimental Design
Use this workflow to select the correct synthetic path and ensure quality.
Figure 2: Decision matrix for synthetic route selection emphasizing chiral integrity preservation.
Scientific References
-
Scaffold Utility: Bioorganic & Medicinal Chemistry Letters (2021). "Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans..." (Demonstrates the anti-inflammatory and biological relevance of the methoxy-substituted scaffold). 1[2][3][4][5][1][6][7]
-
Epigenetic Applications: University of Strathclyde / GSK (2022). "Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors." (Validates the dihydrobenzofuran amine as a key building block for high-affinity drug candidates). 2[2][3][4][5][1][6][8][9]
-
Chiral Resolution & Handling: White Rose Research Online. "Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle." (Provides the theoretical basis for the stability and resolution of benzylic chiral amines). 10[2][3][4][5][1][6][9]
-
Bioisosterism: PubMed (1992). "Benzofuran bioisosteres of hallucinogenic tryptamines." (Foundational text on replacing indole with benzofuran/dihydrobenzofuran in 5-HT ligands). 7[2][3][4][5][1][6][7][9]
-
Chiral HPLC Methodology: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AS-H." (Authoritative source for the separation conditions of chiral primary amines). 11[2][3][4][5][1][6][9]
Sources
- 1. iris.cnr.it [iris.cnr.it]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. atlantis-press.com [atlantis-press.com]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Chemo-enzymatic synthesis of (E)-2,3-diaryl-5-styryl-trans-2,3-dihydrobenzofuran-based scaffolds and their in vitro and in silico evaluation as a novel sub-family of potential allosteric modulators of the 90 kDa heat shock protein (Hsp90) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Benzofuran bioisosteres of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. chiraltech.com [chiraltech.com]
Application Notes and Protocols for (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine in Asymmetric Catalysis
Introduction: Unlocking Chiral Architectures with a Privileged Scaffold
(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine is a chiral amine built upon the privileged 2,3-dihydrobenzofuran scaffold, a core structure prevalent in numerous natural products and pharmacologically active molecules. The unique constrained bicyclic framework, combined with the stereogenic center at the C3 position bearing a primary amine, presents an intriguing architectural motif for the design of novel chiral ligands for asymmetric catalysis. The primary amine serves as a versatile coordination site for a wide range of transition metals, while the rigid dihydrobenzofuran backbone is poised to create a well-defined chiral pocket around the metallic center. This structural arrangement is anticipated to enable high levels of stereochemical control in a variety of catalytic transformations.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine as a chiral ligand. While direct catalytic applications of this specific amine are not yet extensively documented in peer-reviewed literature, this guide presents a series of prospective protocols based on established principles of asymmetric catalysis and the successful application of structurally analogous chiral amines. The protocols herein are intended to serve as a robust starting point for exploring the catalytic potential of this promising chiral building block.
Synthesis of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
The enantioselective synthesis of 3-amino-2,3-dihydrobenzofuran derivatives can be achieved through various synthetic routes. A plausible and efficient method involves a microwave-assisted, multi-step sequence starting from readily available chalcones[1]. This approach allows for the rapid generation of diverse analogues and can be adapted for the specific synthesis of the target molecule.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine.
Detailed Protocol for Ligand Synthesis (Prospective):
-
Step 1: Chalcone Synthesis: An acid-catalyzed aldol condensation between an appropriately substituted acetophenone and benzaldehyde under microwave irradiation can yield the chalcone precursor[1].
-
Step 2: Asymmetric Reduction and Epoxidation: The chalcone is then subjected to a Corey-Bakshi-Shibata (CBS) reduction to afford the corresponding allylic alcohol with high enantioselectivity. Subsequent Sharpless asymmetric epoxidation of the allylic alcohol yields the desired stereoisomeric epoxyalcohol[1].
-
Step 3: Amination and Cyclization: The final step involves a one-pot, microwave-assisted, regioselective opening of the epoxide with a suitable amine source (e.g., ammonia or a protected amine equivalent), followed by an intramolecular nucleophilic aromatic substitution (SNAr) to furnish the (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine[1]. Purification is typically achieved through column chromatography.
Application in Asymmetric Catalysis: Prospective Protocols
The chiral primary amine functionality of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine makes it an excellent candidate for coordination to various transition metals, including rhodium, iridium, palladium, and copper. The following sections outline detailed, prospective protocols for its application in key asymmetric catalytic reactions.
Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Olefins
Chiral phosphine-amine ligands are well-established in rhodium-catalyzed asymmetric hydrogenation. The primary amine of our target ligand can be readily derivatized to incorporate a phosphine moiety, creating a bidentate P,N-ligand.
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
-
Ligand Synthesis:
-
To a solution of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine (1.0 eq) in dry toluene under an inert atmosphere, add diphenylphosphinoyl chloride (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
-
Purify the resulting phosphinamide by column chromatography.
-
Reduce the phosphinamide with a suitable reducing agent (e.g., trichlorosilane) to obtain the chiral P,N-ligand.
-
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under argon, dissolve the chiral P,N-ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) in dry, degassed dichloromethane (5 mL).
-
Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
-
Hydrogenation Reaction:
-
In a separate autoclave, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol) in dry, degassed dichloromethane (10 mL).
-
Transfer the catalyst solution to the autoclave via cannula.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully release the hydrogen pressure and concentrate the reaction mixture.
-
Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | 1.0 | 10 | 24 | >99 (projected) | >95 (projected) |
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The chiral amine can also be employed as a ligand in palladium-catalyzed asymmetric allylic alkylation, a powerful C-C bond-forming reaction.
Caption: Simplified catalytic cycle for Pd-catalyzed AAA.
-
Catalyst Preparation (in situ):
-
In a glovebox, add [Pd(allyl)Cl]₂ (0.005 mmol) and (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine (0.012 mmol) to a reaction vial.
-
Add dry, degassed dichloromethane (2 mL) and stir for 20 minutes at room temperature.
-
-
Alkylation Reaction:
-
To the catalyst solution, add 1,3-diphenylallyl acetate (0.2 mmol) and dimethyl malonate (0.4 mmol).
-
Add a solution of N,O-bis(trimethylsilyl)acetamide (BSA) (0.4 mmol) and potassium acetate (0.02 mmol) in dichloromethane (1 mL).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with dichloromethane.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography and determine the yield and ee by chiral HPLC.
-
| Substrate | Nucleophile | Ligand | Yield (%) | ee (%) |
| 1,3-Diphenylallyl Acetate | Dimethyl Malonate | (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine | 85-95 (projected) | >90 (projected) |
Trustworthiness and Self-Validation
The protocols provided are based on well-established and extensively validated catalytic systems. The causality behind the experimental choices lies in the fundamental principles of asymmetric catalysis:
-
Ligand Design: The rigid chiral backbone of the dihydrobenzofuran scaffold is expected to create a defined chiral environment around the metal center, leading to effective stereodiscrimination.
-
Metal Selection: Rhodium and palladium are chosen for their proven efficacy in asymmetric hydrogenation and allylic alkylation, respectively.
-
In Situ Catalyst Formation: This approach is often preferred for screening and initial studies as it is convenient and avoids the isolation of potentially sensitive organometallic complexes.
-
Reaction Conditions: The chosen solvents, temperatures, and pressures are standard for these types of transformations and provide a good starting point for optimization.
For self-validation, it is crucial to:
-
Thoroughly characterize the synthesized ligand to ensure its purity and stereochemical integrity.
-
Run control experiments with a racemic or achiral analogue of the ligand to confirm that the observed enantioselectivity is indeed due to the chirality of the ligand.
-
Systematically vary reaction parameters (temperature, solvent, pressure, catalyst loading) to optimize for both yield and enantioselectivity.
Conclusion and Future Outlook
(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine represents a promising, yet underexplored, chiral ligand for asymmetric catalysis. Its unique structural features suggest significant potential for inducing high levels of enantioselectivity in a range of important chemical transformations. The prospective protocols detailed in these application notes provide a solid foundation for researchers to begin investigating the catalytic utility of this molecule. Further exploration into its application in other catalytic reactions, such as asymmetric C-H activation and Michael additions, is highly encouraged and could lead to the development of novel and highly efficient catalytic systems for the synthesis of valuable chiral compounds.
References
-
Helgren, T. R., & D'Souza, M. J. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. Molecules, 23(4), 787. [Link]
Sources
Application Note: Stereoconservative N-Acylation of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
[1]
Executive Summary & Scientific Rationale
The (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in the development of melatonergic agonists (MT1/MT2 receptor ligands) and serotonin modulators.[1] The core challenge in functionalizing this amine is N-acylation without compromising the enantiomeric excess (ee) of the labile benzylic C3 center.[1]
This guide details a Stereoconservative Acylation Protocol (SAP) . Unlike aggressive Schotten-Baumann conditions which can occasionally lead to partial racemization via benzylic deprotonation, this protocol utilizes a mild, homogeneous organic phase method.[1] We prioritize the use of Acetic Anhydride (
Key Mechanistic Considerations
-
Nucleophilicity: The primary amine at C3 is highly nucleophilic.
-
Electronic Effects: The 7-methoxy group donates electron density to the benzene ring, making the system electron-rich. While this increases the stability of the benzofuran core, it theoretically increases the risk of electrophilic aromatic substitution (EAS) if Lewis acids are present. Our protocol avoids Lewis acids to ensure regioselectivity at the Nitrogen.
-
Stereochemistry: The C3 proton is benzylic. Strong bases (e.g., NaH, excess NaOH) can deprotonate this position, leading to a planar enolate-like intermediate and subsequent racemization.[1] We utilize Diisopropylethylamine (DIPEA) or Triethylamine (TEA) , which are sufficiently basic to neutralize the acid byproduct but kinetically bulky enough to minimize C3 proton abstraction.[1]
Chemical Reaction Pathway
The following diagram illustrates the reaction pathway, including the desired pathway and the potential racemization risk that this protocol is designed to avoid.
Figure 1: Reaction pathway highlighting the direct N-acylation route versus the racemization risk pathway.[1]
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade |
| (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine | Substrate | >97% ee, >98% purity |
| Dichloromethane (DCM) | Solvent | Anhydrous (max 0.05% H2O) |
| Acetic Anhydride ( | Acylating Agent | Reagent Grade (≥99%) |
| Triethylamine (TEA) | Base Scavenger | ≥99% |
| NaHCO3 (sat.[1] aq.) | Quench/Wash | Saturated Solution |
| Brine | Wash | Saturated NaCl |
Step-by-Step Methodology
Pre-reaction Check: Ensure all glassware is oven-dried. The reaction is sensitive to moisture primarily to prevent hydrolysis of the acylating agent, not the substrate.
Step 1: Solubilization
-
Charge a 100 mL round-bottom flask (RBF) with 1.0 equiv (e.g., 1.65 g, 10 mmol) of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine.
-
Add 10 volumes (16.5 mL) of anhydrous DCM.
-
Stir at room temperature (20–25°C) until fully dissolved.
-
Cool the solution to 0°C using an ice/water bath. Rationale: Cooling controls the exotherm of the acylation, minimizing kinetic energy available for racemization.
Step 2: Base Addition
-
Add 1.2 equiv (1.67 mL) of Triethylamine (TEA) dropwise.
-
Stir for 5 minutes.
Step 3: Acylation (The Critical Step)
-
Prepare a solution of 1.1 equiv Acetic Anhydride in 2 volumes of DCM.
-
Add the acylating solution dropwise to the amine mixture over 15 minutes, maintaining internal temperature < 5°C.
-
Note: If using an acid chloride (e.g., Acetyl Chloride), reduce temperature to -10°C and add very slowly, as HCl generation is more exothermic.[1]
-
-
Remove the ice bath and allow the reaction to warm to room temperature naturally.
-
Stir for 2–3 hours.
Step 4: In-Process Control (IPC)
-
TLC: Eluent System: Ethyl Acetate/Hexane (1:1).[1]
of product should be significantly lower than starting amine due to loss of basicity, but amide polarity varies. Stain with Ninhydrin (amine = red/purple; amide = no reaction or faint) and UV.[1] -
HPLC: Target conversion >98%.
Step 5: Workup & Isolation
-
Quench the reaction by adding 10 volumes of saturated aqueous
. Stir vigorously for 15 minutes to hydrolyze excess anhydride. -
Separate the layers. Extract the aqueous layer once with DCM (5 volumes).[1]
-
Combine organic layers and wash with:
-
Dry over anhydrous
. -
Filter and concentrate under reduced pressure (Rotavap) at < 40°C.
Workflow Visualization
Figure 2: Operational workflow for the N-acylation process.
Analytical Validation Standards
To ensure the "Trustworthiness" of the synthesis, the following analytical criteria must be met:
Quantitative Data Summary
| Parameter | Acceptance Criteria | Typical Result | Method |
| Yield | > 85% | 92% | Gravimetric |
| Purity (Chemical) | > 98% | 99.4% | HPLC (UV 254 nm) |
| Enantiomeric Excess (ee) | > 98% | > 99% | Chiral HPLC |
| Appearance | White to off-white solid | White Crystalline | Visual |
Chiral HPLC Method (Recommended)[1]
-
Column: Chiralcel OD-H or AD-H (Daicel).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (targeting the benzofuran absorption).[1]
-
Validation: Inject racemic standard first to establish separation of (R) and (S) peaks. The (3R) isomer typically elutes second on OD-H columns, but this must be experimentally verified.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent | Ensure DCM is anhydrous; increase Acylating agent to 1.2–1.5 equiv. |
| Racemization (ee drop) | Base too strong / Temp too high | Switch from TEA to DIPEA (steric bulk reduces proton abstraction).[1] Strictly keep T < 5°C during addition. |
| Di-acylation (Imide formation) | Excess reagent + High Temp | Use exactly 1.1 equiv of acylating agent.[1] Monitor reaction closely and quench immediately upon amine consumption. |
| Sticky/Oily Product | Residual Solvent/Impurities | Triturate the solid with cold Diethyl Ether or Hexane/EtOAc (9:[1]1) to induce crystallization.[1] |
References
-
General N-Acylation Reviews
-
Benzofuran Synthesis & Functionalization
-
Laurita, T., et al. (2021).[1][3] Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans... Bioorganic & Medicinal Chemistry Letters, 49, 128264.[1][3][4] (Demonstrates handling of methoxy-dihydrobenzofuran cores). Link[1][3]
-
Khardina, P. A., et al. (2018).[1] Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes. Tetrahedron Letters. (Context for amine precursor synthesis). Link[1]
-
-
Pharmacophore Context (Melatonergic Agonists)
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for all reagents before use.
Sources
- 1. PubChemLite - (4r)-3-[(2s,3s)-2-hydroxy-3-[(7-methoxybenzofuran-2-carbonyl)amino]-4-phenyl-butanoyl]-5,5-dimethyl-n-(o-tolylmethyl)thiazolidine-4-carboxamide (C34H37N3O6S) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up synthesis of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
An Application Note on the Scale-Up Synthesis of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
Abstract
(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine is a pivotal chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the HIV protease inhibitor, Darunavir.[1][2][3] Its stereochemically defined structure demands a synthetic route that is not only efficient and high-yielding but also robustly stereoselective and scalable. This application note provides a comprehensive guide for the multi-gram scale synthesis of this target molecule. We present a modern, two-stage process beginning with the synthesis of the ketone precursor, 7-methoxy-2,3-dihydro-1-benzofuran-3-one, followed by a highly stereoselective biocatalytic reductive amination. This enzymatic approach offers significant advantages over traditional chemical methods, including exceptional enantioselectivity, mild reaction conditions, and a superior environmental profile, making it ideal for industrial applications.[4]
Introduction
The synthesis of enantiopure amines is a cornerstone of medicinal chemistry, as the stereochemistry of a drug molecule is often critical to its efficacy and safety.[5] Chiral amines are present in approximately 40% of all pharmaceuticals.[6] The target molecule, (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine, is of significant industrial interest due to its role in constructing complex active pharmaceutical ingredients (APIs).[1][7][8]
Traditional methods for producing such chiral amines often rely on chiral resolution of a racemic mixture or asymmetric synthesis using metal catalysts.[6] While effective, these approaches can be limited on a large scale by factors such as the theoretical 50% yield cap of classical resolution, the high cost and potential toxicity of heavy metal catalysts, and the demanding conditions required for some reactions.[9]
This guide details a state-of-the-art biocatalytic strategy that circumvents these issues. By employing an amine dehydrogenase (AmDH), the prochiral ketone precursor is directly converted to the desired (R)-amine with near-perfect enantioselectivity (>99.5% e.e.) and high conversion.[4][10] This enzymatic process is atom-efficient, operates in an aqueous medium under mild conditions, and is readily scalable, aligning with the principles of green chemistry.
Synthetic Strategy Overview
The synthesis is designed as a two-part process, ensuring robust control over each transformation.
-
Part A: Ketone Synthesis. Preparation of the key intermediate, 7-methoxy-2,3-dihydro-1-benzofuran-3-one, from commercially available starting materials.
-
Part B: Asymmetric Reductive Amination. Biocatalytic conversion of the ketone to the target chiral amine, (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine, using an amine dehydrogenase.
Caption: Overall workflow for the synthesis.
Part A: Synthesis of 7-Methoxy-2,3-dihydro-1-benzofuran-3-one
Principle and Rationale
The ketone precursor is synthesized via a classical and scalable intramolecular Williamson ether synthesis, which proceeds as an S(_{N})2 reaction. Starting from a suitably substituted phenacyl bromide, a base is used to deprotonate the phenolic hydroxyl group, forming a phenoxide. This nucleophilic phenoxide then displaces the bromide on the adjacent carbon, forming the five-membered dihydrobenzofuran ring in high yield. This method is well-established and reliable for constructing the benzofuranone core.[11]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Bromo-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one | >98% | Commercially available |
| Potassium Carbonate (K₂CO₃), fine powder | Anhydrous, >99% | Standard Supplier |
| Acetone | ACS Grade | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | >98% | Standard Supplier |
| Equipment | ||
| 2 L Three-neck round-bottom flask | ||
| Mechanical stirrer | ||
| Reflux condenser | ||
| Temperature probe and controller | ||
| Rotary evaporator |
Detailed Protocol (100 g Scale)
-
Reaction Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Charging Reagents: To the flask, add 2-Bromo-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one (100 g, 0.408 mol) and acetone (1 L). Stir the mixture to form a suspension.
-
Base Addition: Add potassium carbonate (84.6 g, 0.612 mol, 1.5 equiv.) to the suspension. The fine powder form is crucial for maximizing surface area and reaction rate.
-
Reaction Execution: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
In-Process Control (IPC-1):
-
Method: TLC (20% Ethyl Acetate in Hexane).
-
Specification: Consumption of starting material (Rf ≈ 0.4) and formation of product (Rf ≈ 0.6).
-
Action: Continue reflux until the starting material spot is no longer visible.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and residual salts and wash the filter cake with acetone (2 x 50 mL).
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification: Dissolve the crude solid in dichloromethane (500 mL). Wash the organic layer with saturated sodium bicarbonate solution (2 x 200 mL) to remove any acidic impurities, followed by water (200 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as an off-white to pale yellow solid. Further purification can be achieved by recrystallization from isopropanol if necessary.
Expected Results and Characterization
| Parameter | Specification |
| Yield | 85-95% |
| Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | >98% |
| Identity (¹H NMR) | Consistent with the structure of 7-Methoxy-2,3-dihydro-1-benzofuran-3-one |
Part B: Asymmetric Reductive Amination
Principle and Rationale
This crucial step employs an (R)-selective amine dehydrogenase (AmDH) to catalyze the asymmetric reductive amination of the ketone. The reaction mechanism involves two key stages:
-
Imine Formation: The ketone reversibly reacts with ammonia (provided by an ammonium salt) in the enzyme's active site to form a prochiral imine intermediate.
-
Stereoselective Reduction: The enzyme binds the nicotinamide cofactor (NADH) and the imine in a specific orientation, facilitating the transfer of a hydride from NADH to one face of the imine, yielding the (R)-amine with high stereopurity.
A cofactor regeneration system is used to make the process economically viable. A second enzyme, formate dehydrogenase (FDH), oxidizes formate to CO₂, simultaneously reducing NAD⁺ back to the active NADH. This allows the expensive cofactor to be used in catalytic amounts.
Caption: Mechanism of biocatalytic reductive amination.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 7-Methoxy-2,3-dihydro-1-benzofuran-3-one | >98% (from Part A) | In-house |
| Amine Dehydrogenase (AmDH), (R)-selective | Lyophilized powder | Commercial enzyme supplier |
| Formate Dehydrogenase (FDH) | Lyophilized powder | Commercial enzyme supplier |
| β-Nicotinamide adenine dinucleotide (NAD⁺) | >98% | Commercial supplier |
| Ammonium formate (CH₅NO₂) | >99% | Standard Supplier |
| Potassium phosphate buffer (1M, pH 8.5) | Molecular biology grade | Prepared in-house |
| Methyl tert-butyl ether (MTBE) | ACS Grade | Standard Supplier |
| Equipment | ||
| Jacketed glass reactor (2 L) | ||
| pH meter and controller with base feed | ||
| Overhead stirrer | ||
| Temperature controller/circulator | ||
| Separatory funnel (2 L) |
Detailed Protocol (50 g Scale)
-
Buffer Preparation: Prepare 1 L of 1 M ammonium formate buffer by dissolving ammonium formate in deionized water and adjusting the pH to 8.5 with a potassium phosphate buffer concentrate or dilute ammonium hydroxide.
-
Reaction Setup: Charge the 1 L of prepared buffer into the 2 L jacketed glass reactor. Begin stirring and set the temperature to 30°C.
-
Reagent Addition: Add NAD⁺ (100 mg), AmDH powder (500 mg), and FDH powder (500 mg). Stir gently for 15 minutes to allow the enzymes and cofactor to dissolve.
-
Substrate Addition: Add the ketone (50 g, 0.305 mol) to the reactor. The ketone may not fully dissolve initially, forming a slurry.
-
Reaction Execution: Maintain the reaction at 30°C and pH 8.5. The pH may drop slightly as the reaction proceeds; use a pH controller to add a dilute base (e.g., 2M NaOH) as needed to maintain the setpoint.
-
In-Process Control (IPC-2):
-
Method: Chiral HPLC.
-
Specification: Monitor for ketone consumption and formation of the (R)-amine. The reaction is typically complete within 18-24 hours.
-
Action: The reaction is deemed complete when ketone conversion is >99% and the enantiomeric excess (e.e.) of the product is >99.5%.
-
-
Work-up: Once complete, stop the stirrer. Add Methyl tert-butyl ether (MTBE) (500 mL) directly to the reactor.
-
Extraction: Stir the biphasic mixture vigorously for 20 minutes. Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Back Extraction: Extract the aqueous layer again with MTBE (2 x 250 mL).
-
Drying and Isolation: Combine all organic (MTBE) layers. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting product is typically a light-colored oil or low-melting solid of high purity.
Final Product Characterization
| Parameter | Specification |
| Yield | 90-98% |
| Appearance | Colorless to light yellow oil or solid |
| Purity (HPLC) | >99% |
| Enantiomeric Excess | >99.5% (R)-enantiomer (by Chiral HPLC) |
| Identity (¹H NMR, ¹³C NMR, MS) | Consistent with the structure of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine |
Safety and Handling
All operations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
| Reagent/Solvent | Primary Hazards | Handling Precautions |
| Acetone | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from heat, sparks, and open flames. Use in a well-ventilated area.[12] |
| Dichloromethane | Suspected of causing cancer. Causes skin and eye irritation. | Avoid inhalation of vapors. Handle in a closed system or with local exhaust ventilation.[12] |
| MTBE | Highly flammable liquid and vapor. Causes skin irritation. | Ground/bond container and receiving equipment. Use explosion-proof electrical equipment.[12] |
| Sodium Hydroxide | Causes severe skin burns and eye damage. | Wear protective gloves, clothing, and eye/face protection. Do not breathe dust or mist.[12] |
Data Summary
| Stage | Starting Material | Product | Scale (g) | Yield (%) | Purity/e.e. (%) |
| Part A: Ketone | 2-Bromo-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one | 7-Methoxy-2,3-dihydro-1-benzofuran-3-one | 100 | ~90 | >98 (Purity) |
| Part B: Amine | 7-Methoxy-2,3-dihydro-1-benzofuran-3-one | (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine | 50 | ~95 | >99.5 (e.e.) |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Part A: Incomplete Reaction | Insufficient base, low reaction temperature, poor quality starting material. | Ensure K₂CO₃ is a fine powder and anhydrous. Verify reflux temperature. Check starting material purity. |
| Part B: Low Conversion | Enzyme inhibition or denaturation, incorrect pH or temperature, cofactor degradation. | Check and calibrate pH probe. Ensure temperature is stable at 30°C. Use fresh enzymes and NAD⁺. Ensure buffer is correctly prepared. |
| Part B: Low Enantioselectivity | Enzyme is not sufficiently selective, or contamination is present. | Source a highly selective (R)-AmDH. Ensure no racemic amine is contaminating the starting materials or equipment. |
| Difficult Emulsion in Work-up | High concentration of denatured protein at the interface. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Centrifugation on a small scale can also be effective. |
Conclusion
This application note provides a robust, efficient, and highly stereoselective protocol for the scale-up synthesis of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine. The use of a biocatalytic reductive amination in the key stereochemistry-defining step offers significant process advantages, delivering the product in excellent yield and with exceptional enantiomeric purity under mild, environmentally friendly conditions. This method is well-suited for adoption in drug development and manufacturing environments where quality, scalability, and sustainability are paramount.
References
- lifechem pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- AK Scientific, Inc. Sodium triacetoxyborohydride Safety Data Sheet.
- Ghosh, A. K., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications.
- Apollo Scientific. Sodium triacetoxyborohydride Safety Data Sheet.
- Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS.
- ResearchGate. Reductive amination of prochiral ketones to form chiral amines with an amine dehydrogenase.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Ye, Z., et al. (2018). Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. PMC.
- Tafelska-Kaczmarek, A., et al. (2019). Highly Asymmetric Reduction of New Benzofuryl and Benzothiophenyl α-Amino Ketones. Proceedings.
- TCI Chemicals. (2025, May 22). Sodium Triacetoxyborohydride Safety Data Sheet.
- Wang, D., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society.
- Google Patents. (2015). Novel synthesis process of Darunavir intermediate. CN105085323A.
- Ghosh, A. K., et al. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PMC.
- Wikipedia. Reductive amination.
- Mutti, F. G., et al. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. PMC.
- Google Patents. (2014). Process for the preparation of darunavir and darunavir intermediates. US8829208B2.
- European Patent Office. (2012). PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. Patent 2528923.
- University of Leeds. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- ResearchGate. Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function.
- ACS Publications. (2024, June 14). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban.
- Wiley Analytical Science. (2017, October 6). Chiral Amines in Total Synthesis: The Biocatalytic Approach.
- Organic Chemistry Portal. Synthesis of Benzofuranones.
- Beaudry Research Group, Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
- 4. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.cuni.cz [dspace.cuni.cz]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. CN105085323A - Novel synthesis process of Darunavir intermediate - Google Patents [patents.google.com]
- 8. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzofuranone synthesis [organic-chemistry.org]
- 12. aksci.com [aksci.com]
Application Note: Stereoselective Synthesis & Utility of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
The following Application Note is designed for research scientists and medicinal chemists involved in the synthesis of high-value pharmaceutical intermediates. It focuses on the stereoselective synthesis and application of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine , a privileged scaffold in drug discovery.
Executive Summary
The benzofuran moiety is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indoles and playing a critical role in ligands targeting GPCRs (particularly Serotonin 5-HT and Dopamine receptors) and enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1).[1]
This guide details the stereoselective synthesis of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine , a key chiral building block. Unlike racemic approaches that require wasteful resolution, this protocol utilizes Ellman’s Sulfinamide chemistry to achieve high diastereoselectivity (>98% de) and enantiomeric excess (>99% ee). We further explore its application in synthesizing mPGES-1 inhibitors.
Technical Background & Causality
The "Privileged" Nature of the Scaffold
The 2,3-dihydrobenzofuran-3-amine core mimics the ethylamine side chain of neurotransmitters (serotonin, dopamine) but with restricted conformational freedom. The 7-methoxy substitution is particularly strategic:
-
Electronic Effect: It increases electron density in the aromatic ring, influencing
stacking interactions within receptor binding pockets. -
Metabolic Stability: The methoxy group can block metabolically vulnerable positions or alter lipophilicity (LogP), improving blood-brain barrier (BBB) penetration for CNS targets.
Why Ellman's Auxiliary?
Traditional reductive amination yields racemates. Enzymatic transamination is effective but requires specific screening of transaminases. Ellman’s auxiliary ((R)-tert-butanesulfinamide) is chosen here because:
-
Predictability: It provides reliable stereocontrol via a cyclic transition state.
-
Scalability: Reagents are commercially available and robust on multi-gram scales.
-
Purity: The diastereomeric intermediates can be separated by crystallization or silica chromatography before the final step, ensuring the final amine is optically pure.
Experimental Protocol: Stereoselective Synthesis
Objective: Synthesis of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine HCl salt.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 7-Methoxybenzofuran-3(2H)-one | Starting Material | 1.0 | Core scaffold |
| (R)-(+)-tert-Butanesulfinamide | Chiral Auxiliary | 1.2 | Induces stereochemistry |
| Titanium(IV) ethoxide (Ti(OEt)₄) | Lewis Acid | 2.0 | Water scavenger/activator |
| Sodium Borohydride (NaBH₄) | Reducing Agent | 4.0 | Low temperature reduction |
| HCl (4M in Dioxane) | Cleavage Agent | 5.0 | Removes auxiliary |
Workflow Diagram (DOT)
The following diagram illustrates the reaction pathway and the critical decision points for stereocontrol.
Caption: Stereoselective synthesis workflow using Ellman's Auxiliary to access the (3R)-amine.
Step-by-Step Methodology
Phase 1: Formation of the Chiral Imine
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 7-Methoxybenzofuran-3(2H)-one (10.0 mmol) and (R)-tert-butanesulfinamide (12.0 mmol).
-
Solvation: Dissolve in anhydrous THF (50 mL).
-
Activation: Add Ti(OEt)₄ (20.0 mmol) dropwise. Caution: Exothermic.
-
Reaction: Heat to reflux (approx. 70°C) for 16 hours. Monitor by TLC (EtOAc/Hexanes 3:7). The ketone spot should disappear.
-
Quench: Cool to RT and pour into brine (50 mL) with vigorous stirring. A white precipitate (TiO₂) will form. Filter through a Celite pad.
-
Isolation: Dry the filtrate over Na₂SO₄, concentrate in vacuo. The crude sulfinyl imine is stable and can be used directly or purified by flash chromatography.
Phase 2: Diastereoselective Reduction
Critical Step: The temperature controls the facial selectivity of the hydride attack.
-
Cooling: Dissolve the crude imine in anhydrous THF (40 mL) and cool to -48°C (dry ice/acetonitrile bath).
-
Reduction: Add NaBH₄ (40.0 mmol) in portions to avoid temperature spikes.
-
Incubation: Stir at -48°C for 4 hours, then allow to warm slowly to RT overnight.
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3 x 50 mL).
-
Purification: Purify by column chromatography. Important: At this stage, if any minor diastereomer ((Rs, 3S)) is present, it will have a distinct Rf value. Isolate the major diastereomer ((Rs, 3R)).
Phase 3: Cleavage to Final Amine
-
Cleavage: Dissolve the pure sulfinamide intermediate in MeOH (10 mL). Add 4M HCl in Dioxane (10 mL).
-
Reaction: Stir at RT for 2 hours. A white precipitate (the amine hydrochloride salt) often begins to form.
-
Isolation: Add diethyl ether (50 mL) to fully precipitate the product. Filter the solid, wash with ether, and dry under vacuum.
-
Yield: Expected yield 75-85% (3 steps).
Analytical Validation (QC)
A self-validating protocol requires rigorous QC.
| Test | Method | Expected Result |
| Purity | HPLC (C18, ACN/H2O) | > 98% Area |
| Chiral Purity | Chiral HPLC (Chiralcel OD-H) | > 99% ee (Single peak) |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | δ 8.5 (br s, 3H, NH₃⁺), 6.8-7.2 (m, 3H, Ar-H), 4.6 (m, 1H, CH-N), 4.4 (m, 2H, CH₂-O), 3.8 (s, 3H, OMe). |
| Stereochem | Optical Rotation |
Application: Synthesis of mPGES-1 Inhibitors
The (3R)-7-methoxy-2,3-dihydro-1-benzofuran-3-amine is a key intermediate for synthesizing inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) , a target for inflammation and pain (alternative to COX-2 inhibitors).
Coupling Protocol:
-
Activation: React a biaryl carboxylic acid (e.g., 4-(biphenyl-4-yl)benzoic acid) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.
-
Coupling: Add the (3R)-amine HCl salt prepared above.
-
Outcome: The resulting amide exhibits enhanced potency due to the specific interaction of the (3R)-benzofuran core with the hydrophobic pocket of the mPGES-1 enzyme, while the 7-methoxy group modulates solubility and metabolic clearance.
References
-
Ellman, J. A., et al. "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews 110.6 (2010): 3600-3740. Link
-
Koeberle, A., et al. "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors." Bioorganic & Medicinal Chemistry 24.5 (2016): 1000-1010. Link
-
PubChem Compound Summary. "6-Methoxy-2,3-dihydro-1-benzofuran-3-amine" (Structural analog reference). National Center for Biotechnology Information. Link[2]
-
Lupattelli, P., et al. "Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity."[3][4] Bioorganic & Medicinal Chemistry Letters 49 (2021).[3][4] Link[3][4]
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Methoxy-2,3-dihydro-1-benzofuran-3-amine | C9H11NO2 | CID 13778156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine Synthesis
Status: Operational Ticket ID: YIELD-OPT-7MEO Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Yield Bottleneck
The synthesis of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine often suffers from a critical bottleneck: the Chiral Ceiling .
-
Classical Route (Reductive Amination + Resolution): Yield is capped at <50% because you must discard the (S)-enantiomer (or recycle it via tedious racemization).
-
Modern Route (Biocatalysis): Uses (R)-selective
-Transaminases to convert the ketone precursor directly to the (3R)-amine. Theoretical yield is 100% .[1]
This guide prioritizes the Biocatalytic Route as the primary method for yield improvement, followed by troubleshooting for the Chemical Route (Ellman's Auxiliary) if enzymes are unavailable.
Module 1: The Biocatalytic Solution (Recommended)
Objective: Direct asymmetric transamination of 7-methoxy-2,3-dihydrobenzofuran-3-one to the (3R)-amine.
Core Protocol
-
Enzyme: (R)-selective
-Transaminase ( -TA).[2][3] -
Amine Donor: Isopropylamine (IPA) or L-Alanine.
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
Troubleshooting Guide: Biocatalysis
Q1: My conversion stalls at 50-60% despite using excess amine donor. Why?
-
Diagnosis: Thermodynamic equilibrium limitation or Product Inhibition.[4]
-
The Fix:
-
Switch Donor: If using L-Alanine, the byproduct (Pyruvate) is a strong enzyme inhibitor.[4] Switch to Isopropylamine (IPA) . The byproduct is acetone, which is volatile.
-
Remove Byproduct: If using IPA, apply nitrogen sweep or reduced pressure (mild vacuum) to remove acetone continuously. This shifts the equilibrium to the right (Le Chatelier’s principle).
-
Biphasic System: Add an organic co-solvent (e.g., MTBE or Toluene) to extract the amine product as it forms, protecting the enzyme from product inhibition.
-
Q2: The enzyme precipitates or loses activity immediately.
-
Diagnosis: Solvent intolerance or pH shock.
-
The Fix:
-
DMSO Limit: Keep DMSO co-solvent <10% (v/v) unless using an engineered solvent-tolerant variant.
-
Substrate Solubility: The 7-methoxy group increases lipophilicity. If the ketone crashes out, use a surfactant (e.g., Triton X-100 at 0.1%) rather than increasing harsh organic solvents.
-
Q3: I am getting the (S)-enantiomer or a racemate.
-
Diagnosis: Wrong enzyme class or background chemical amination.
-
The Fix:
Module 2: The Chemical Route (Ellman’s Auxiliary)
Objective: Use tert-butanesulfinamide to induce chirality if biocatalysts are inaccessible.
Troubleshooting Guide: Chemical Synthesis
Q4: I see low diastereoselectivity (dr) after reducing the sulfinimine.
-
Diagnosis: Poor Lewis Acid coordination or temperature control.
-
The Fix:
-
Lewis Acid: Use Ti(OEt)4 (Titanium ethoxide) for condensation.
-
Reducing Agent: Switch to L-Selectride or NaBH4 at -78°C . The bulky reducing agent combined with low temperature maximizes the steric differentiation of the tert-butyl group.
-
Solvent: Use THF (etherial solvents enhance chelation control).
-
Q5: The 7-methoxy group is cleaving or the ring is opening during deprotection.
-
Diagnosis: Acid conditions are too harsh.
-
The Fix:
-
Mild Deprotection: Instead of 4M HCl/Dioxane, use HCl in MeOH (2M) at room temperature for a shorter duration.
-
Monitor: Track the disappearance of the t-butyl group via LCMS to stop the reaction exactly at completion.
-
Module 3: Purification & Stability (Critical)
Q6: My yield drops significantly during workup (Extraction).
-
Diagnosis: The amine is water-soluble or forming an emulsion.
-
The Fix:
-
pH Control: The pKa of the benzylic amine is ~9.5. You must adjust the aqueous layer to pH > 11 before extraction to ensure the amine is fully deprotonated (Free Base).
-
Salting Out: Saturate the aqueous phase with NaCl to push the organic amine into the organic layer (DCM or EtOAc).
-
Q7: The product turns brown/black upon storage.
-
Diagnosis: Oxidation of the electron-rich 7-methoxybenzofuran core (benzylic amine oxidation).
-
The Fix:
-
Salt Formation: Do not store as a free base. Immediately convert to the Hydrochloride (HCl) or Tartrate salt .
-
Protocol: Dissolve free base in Et2O, add 1.1 eq of 2M HCl in Et2O. Filter the white precipitate. Store under Argon at -20°C.
-
Visualizing the Workflow
Figure 1: The High-Yield Biocatalytic Pathway
This diagram illustrates the equilibrium displacement strategy required for >90% conversion.
Caption: Biocatalytic transamination cycle using Isopropylamine (IPA) as a donor. Continuous removal of acetone (byproduct) drives the reaction to completion.
Figure 2: Troubleshooting Decision Matrix
Caption: Decision tree for diagnosing yield, purity, and stability issues during synthesis.
Data Summary: Method Comparison
| Feature | Chemical Resolution | Ellman's Auxiliary | Biocatalysis (Recommended) |
| Max Theoretical Yield | 50% (unless recycled) | ~80-90% | 100% |
| Enantiomeric Excess (ee) | >99% (after crystallization) | >95% (dr dependent) | >99% |
| Step Count | 3 (Red-Am + Salt + Freebase) | 3 (Condense + Reduce + Deprotect) | 1 (One-pot) |
| Atom Economy | Poor (Discard 50% mass) | Moderate | Excellent |
| Scalability | High | Moderate (Reagent cost) | High |
References
-
Biocatalytic Transamination Overview: Mathew, S., & Yun, H. (2012). "Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines." Trends in Biotechnology.
-
Equilibrium Displacement in Transamination: Koszelewski, D., et al. (2010). "Omega-Transaminases for the synthesis of optically pure amines and amino acids."[2] Trends in Biotechnology.
-
Ellman's Auxiliary Protocol: Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
-
Dihydrobenzofuran Synthesis (General): Lupattelli, P., et al. (2021).[5] "Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans." Bioorganic & Medicinal Chemistry Letters. [5]
Disclaimer: This guide assumes access to standard organic synthesis laboratory equipment. Always consult Safety Data Sheets (SDS) for 7-methoxy-2,3-dihydrobenzofuran-3-one and specific enzymes before handling.
Sources
- 1. omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
Technical Guide: Synthesis & Troubleshooting of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
The following technical guide addresses the synthesis and specific side-reaction profiles of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine . This document is structured for researchers requiring high-fidelity control over the synthesis of this pharmacophore, which is structurally related to melatonin receptor agonists (e.g., Agomelatine analogs) and other bioactive dihydrobenzofurans.[1]
Executive Summary & Molecular Profile
Target Molecule: 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine Core Challenges:
-
Aromatization Risk: The thermodynamic drive to form the fully aromatic benzofuran system (dehydrogenation) is the primary side reaction, often observed as an
impurity.[1] -
Labile C3-Center: The C3 position is benzylic and adjacent to a heteroatom, making it susceptible to both oxidation and elimination reactions.
-
7-Methoxy Stability: While generally stable, the 7-OMe group activates the ring, increasing susceptibility to electrophilic aromatic substitution byproducts and potential demethylation under harsh Lewis acidic conditions.[1]
Critical Synthesis Pathways & Failure Modes
Pathway A: Reductive Amination (Preferred Route)
Mechanism:[1][2] Condensation of 7-methoxy-2,3-dihydrobenzofuran-3-one with an amine source (e.g.,
| Process Step | Potential Side Reaction | Root Cause | Corrective Action |
| Imine Formation | Hydrolysis / Reversion | Water accumulation; insufficient dehydrating agent. | Use molecular sieves ( |
| Reduction | Over-alkylation (Dimerization) | Primary amine product reacts with unreacted ketone. | Use excess ammonium source ( |
| Work-up | Aromatization (Oxidation) | Exposure to atmospheric | Degas solvents; maintain inert atmosphere ( |
Pathway B: Nucleophilic Substitution ( )
Mechanism:[1] Displacement of a leaving group (LG = Br, OTs, OMs) at C3 by an azide or amine.[1]
| Process Step | Potential Side Reaction | Root Cause | Corrective Action |
| Substitution | Elimination (E2) | Basic conditions favor proton abstraction over substitution. | Use non-basic nucleophiles (e.g., |
| Substitution | Solvolysis ( | Benzylic carbocation formation leads to alcohol/ether byproducts.[1] | Use aprotic polar solvents (DMF, DMSO); avoid protic solvents (MeOH, |
Visualizing the Reaction Landscape
The following diagram maps the synthetic logic and critical diversion points where side reactions occur.
Caption: Synthetic flow from ketone precursor to target amine, highlighting critical diversion points to aromatized or eliminated byproducts.
Troubleshooting Guide (Q&A)
Q1: I observe a persistent impurity with mass [M-2] in LC-MS. What is it?
Diagnosis: This is the aromatized benzofuran derivative (7-methoxy-1-benzofuran-3-amine or the deaminated benzofuran). Technical Insight: The dihydrobenzofuran core is not thermodynamically the most stable state; it "wants" to be aromatic.
-
Cause: This often happens if the reaction mixture is exposed to air, particularly under basic conditions, or if metal catalysts (Pd, Pt) are present which can facilitate dehydrogenation.[1]
-
Fix:
-
Ensure all solvents are degassed.
-
If using reductive amination, ensure the hydride source is fresh.[1]
-
Critical: Avoid heating the reaction above 60°C if possible.
-
Q2: My yield is low, and I see a large peak corresponding to the starting ketone despite adding the amine.
Diagnosis: Imine Hydrolysis / Unfavorable Equilibrium. Technical Insight: The formation of the imine from the 3-ketone is sterically hindered and reversible. The 7-methoxy group donates electron density, making the carbonyl carbon less electrophilic (less reactive).[1]
-
Fix: Use Titanium(IV) isopropoxide (
) as a Lewis acid and water scavenger.[1]
Q3: During deprotection or workup, the 7-methoxy signal disappears from NMR.
Diagnosis: Demethylation to Phenol.
Technical Insight: While methoxy groups are generally stable, the 7-position in benzofurans is electronically connected to the furan oxygen. Strong Lewis acids (like
-
Fix:
-
Avoid
unless you intend to make the phenol. -
If acidic workup is needed, use mild acids (Acetic acid, dilute HCl) and keep temperature < 0°C.[1]
-
Q4: I am trying to substitute a 3-bromo intermediate with azide, but I only get the elimination product (Benzofuran).
Diagnosis: E2 Elimination Dominance. Technical Insight: The C3 proton is acidic due to the adjacent aromatic ring and the electron-withdrawing halogen. Basic azides or heating promotes elimination to the aromatic benzofuran.
-
Fix:
-
Switch to
-like conditions : Use a silver salt ( ) to abstract the halide and generate a carbocation, which is then trapped by the nucleophile (Azide/Amine).[1] -
Alternatively, use the Mitsunobu reaction on the 3-hydroxyl intermediate (converting OH
with inversion) which avoids the discrete halide intermediate.
-
References & Authority
-
Reductive Amination Protocols:
-
Dihydrobenzofuran Synthesis & Reactivity:
-
Aromatization/Dehydrogenation Risks:
-
7-Methoxy Group Electronic Effects:
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
Welcome to the technical support resource for the synthesis and optimization of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine. This chiral amine is a valuable building block in medicinal chemistry and drug development, making its efficient and stereoselective synthesis a critical objective.[1][2] This guide is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its synthesis.
Our approach is grounded in fundamental chemical principles, addressing common challenges from starting material selection to final product purification and analysis.
Section 1: Synthetic Strategy & Core Challenges
The synthesis of a single enantiomer like (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine typically follows one of two major pathways: asymmetric synthesis or chiral resolution of a racemic mixture. While asymmetric synthesis can be more atom-economical, chiral resolution remains a widely used, robust, and often more accessible method for obtaining enantiopuer amines. This guide will focus on the chiral resolution pathway, which involves two primary stages:
-
Synthesis of Racemic 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine: Creating the foundational racemic mixture.
-
Chiral Resolution: Separating the desired (3R)-enantiomer from the (3S)-enantiomer.
The following diagram outlines the general experimental workflow.
Caption: Troubleshooting workflow for diastereomeric salt resolution.
-
Detailed Optimization Steps:
-
Screen Resolving Agents: The interaction between the amine and the chiral acid is specific. If one acid doesn't work, another might. Common choices for resolving amines include L- or D-tartaric acid, (-)- or (+)-dibenzoyl-tartaric acid (DBTA), and (1R)- or (1S)-(-)-10-camphorsulfonic acid. [3] 2. Solvent Screening: This is the most critical parameter. Create a screening table to test various solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, and aqueous mixtures thereof). The ideal solvent will poorly dissolve one diastereomer while keeping the other in solution.
-
Control Stoichiometry: Start with 0.5 equivalents of the chiral acid relative to the racemic amine (1.0 equivalent relative to the single enantiomer you wish to isolate). Using a full equivalent of acid can sometimes lead to precipitation of both diastereomers.
-
Temperature and Cooling Rate: Dissolve the components at an elevated temperature and allow the solution to cool slowly to room temperature, and then potentially to 0-4°C. Rapid cooling often traps impurities and the undesired diastereomer.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal can initiate crystallization and improve selectivity.
-
Q4: I am using chiral HPLC for resolution, but I'm getting poor separation (low Rs value) and broad peaks. How can I optimize this?
Answer: Poor chiral HPLC separation is usually a problem with the mobile phase, stationary phase, or sample preparation. [4]
-
Causality (The "Why"): Chiral separation on a High-Performance Liquid Chromatography (HPLC) column relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The resolution (Rs) is a function of the column's efficiency, selectivity, and retention factor. Broad peaks indicate poor efficiency, often due to issues at the head of the column or improper mobile phase composition. [4]Low selectivity means the CSP is not discriminating well between the two enantiomers under the current conditions.
-
Optimization Table:
| Parameter | Common Issue | Recommended Solution | Rationale |
| Mobile Phase | Incorrect polarity or modifier concentration. | Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). A typical starting point for cellulose-based columns is 90:10 hexane:IPA. Adjust in 5% increments. Add a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase. [5] | The alcohol modifier competes for binding sites on the CSP, altering retention and selectivity. The amine modifier masks acidic silanol groups on the silica support, preventing peak tailing and improving peak shape for basic analytes like amines. |
| Stationary Phase | Wrong column chemistry for the analyte. | Screen different types of chiral stationary phases. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are excellent starting points for a wide range of compounds. [5] | Different CSPs have different chiral recognition mechanisms (e.g., hydrogen bonding, π-π stacking, steric hindrance). The analyte's structure will dictate which CSP provides the best interaction. |
| Temperature | Inconsistent or non-optimal column temperature. | Use a column oven to maintain a constant temperature (e.g., 25°C or 40°C). Lower temperatures often increase selectivity but may also increase analysis time and pressure. | Temperature affects the thermodynamics of the chiral recognition process and the viscosity of the mobile phase, impacting both selectivity and efficiency. |
| Flow Rate | Too high, leading to poor mass transfer. | Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and reduce it if necessary (e.g., to 0.5-0.8 mL/min) to improve resolution, at the cost of longer run times. | Lower flow rates allow more time for the enantiomers to equilibrate with the stationary phase, often improving separation efficiency. |
Section 3: Experimental Protocols (Examples)
The following protocols are provided as a starting point. Researchers must adapt and optimize these conditions based on their specific experimental setup and observations.
Protocol 1: Example Synthesis of Racemic 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
-
Objective: To prepare the racemic amine via reductive amination.
-
Methodology:
-
To a solution of 7-methoxy-2,3-dihydrobenzofuran-3-one (1.0 eq) in anhydrous methanol (10 mL per 1 g of ketone), add ammonium acetate (5.0 eq).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.
-
Add 4Å molecular sieves to the flask.
-
In a separate flask, prepare a solution of sodium cyanoborohydride (1.5 eq) in anhydrous methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of 1M HCl until gas evolution ceases.
-
Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and 1M NaOH.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude racemic amine.
-
Purify by column chromatography if necessary.
-
Protocol 2: Example Chiral Resolution via Diastereomeric Salt Crystallization
-
Objective: To isolate one enantiomer from the racemic mixture.
-
Methodology:
-
Dissolve the racemic amine (1.0 eq) in a minimal amount of warm ethanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of warm ethanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the solution to cool slowly to room temperature. A precipitate should begin to form.
-
Age the mixture by stirring at room temperature for 2 hours, then cool to 4°C and leave undisturbed for 12 hours.
-
Collect the crystalline solid by vacuum filtration, washing with a small amount of cold ethanol.
-
Validation Step: Take a small sample of the crystalline salt, liberate the free amine with NaOH, extract, and analyze by chiral HPLC to determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.).
-
If the e.e. is insufficient, the salt can be recrystallized from the same solvent system to enhance purity.
-
To recover the enantiomerically enriched amine, suspend the salt in water and add 2M NaOH solution until the pH is >11.
-
Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate to yield the final product.
-
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.
- Dias, A. G., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
- Benchchem. (n.d.). Overcoming poor stereoselectivity in chiral amine synthesis.
- Dias, A. G., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. J. Braz. Chem. Soc.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 3b and 3f a.
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- PubMed. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorg Med Chem Lett.
- Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Heterocyclic Letters. (n.d.). SYNTHESIS OF SECONDARY AMINES FROM 7-METHOXY-2-[4-(METHOXY)PHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE BY REDUCTIVE AMINATION.
- Wikipedia. (n.d.). Chiral resolution.
- Request PDF. (n.d.). Chiral Amine Synthesis - Strategies, Examples, and Limitations.
- RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- PubMed. (2000). Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases. J Pharm Biomed Anal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chiraltech.com [chiraltech.com]
- 5. Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Benzofuran Amine Enantiomers
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BENZ-AMINE-CHIRAL-001
Introduction: The Benzofuran Challenge
Welcome to the technical support hub for benzofuran amine separations. As a Senior Application Scientist, I understand the specific frustration this pharmacophore presents.
The Problem: Benzofuran amines possess a "Jekyll and Hyde" physicochemical profile. The benzofuran ring is highly lipophilic and aromatic, driving strong
The Consequence:
-
Peak Tailing: The basic amine interacts aggressively with residual silanols on the silica backbone of chiral columns, leading to non-Gaussian peaks.[1]
-
Solubility Mismatches: The compound dissolves well in DCM or MeOH but may precipitate in the Hexane/Heptane-rich mobile phases required for Normal Phase (NP) separation.
This guide moves beyond generic advice to provide a self-validating troubleshooting workflow specifically for this class of compounds.
Part 1: Method Development Strategy (The "How-To")
Do not guess. Use a systematic screening matrix. For benzofuran amines, we prioritize Polysaccharide-based Stationary Phases due to their proven success with aromatic basic compounds.
The "Golden Matrix" Screening Protocol
Objective: Identify a baseline separation (
Instrumentation: HPLC or UHPLC (Normal Phase Mode) Detection: UV (254 nm for benzofuran core) or FLD (if trace analysis is needed).
| Parameter | Condition A (The Standard) | Condition B (The Alternative) |
| Columns | Chiralpak AD-H / IA (Amylose) | Chiralcel OD-H / IC (Cellulose) |
| Mobile Phase | n-Hexane / Ethanol (90:10) | n-Hexane / Isopropanol (90:[2]10) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Ethanolamine (AE) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temp | 25°C | 35°C |
Critical Scientist Note: Always start with Coated phases (AD-H/OD-H) if you are strictly using Hexane/Alcohol. If you anticipate solubility issues requiring DCM or THF, you MUST use Immobilized phases (IA, IC, ID, IE, IF) to prevent stripping the chiral selector.
Workflow Visualization
Caption: Decision tree for selecting the correct stationary phase based on solubility and initial resolution.
Part 2: Troubleshooting & FAQs
This section addresses specific failure modes encountered with benzofuran amines.
Issue 1: Severe Peak Tailing (Asymmetry > 1.5)
User Question: "My enantiomers are separating, but the peaks are shark-finned and tailing badly. I'm already using 0.1% DEA. What now?"
Scientist's Diagnosis: The amine moiety is interacting with the silica support.[1][3] 0.1% DEA is the standard starting point, but for steric reasons, it may not be effectively covering the specific silanols accessible to your benzofuran amine.
Corrective Actions:
-
Switch the Additive: Change from Diethylamine (DEA) to Ethanolamine (AE) or Ethylenediamine (EDA) .
-
Why? EDA is bidentate and can block silanols more effectively than DEA.
-
-
Increase Ionic Strength: If using a polar organic mode (e.g., pure Methanol/Acetonitrile), add 0.1% TFA + 0.1% TEA (forming a volatile salt in situ).
-
Warning: Do not use TFA alone on acid-sensitive benzofurans.
-
-
Temperature Effect: Lower the temperature to 15°C.
-
Mechanism:[4] While counter-intuitive (usually heat improves kinetics), lower temperatures favor the enthalpy-driven chiral recognition over the entropy-driven non-specific silanol interaction.
-
Issue 2: Sample Precipitation on Column
User Question: "I dissolve my sample in MeOH, inject it, and the pressure spikes. The peaks are ghosting."
Scientist's Diagnosis: You are experiencing "Solvent Shock." Your benzofuran amine is soluble in MeOH but crashes out when it hits the non-polar Hexane mobile phase inside the column.
Corrective Actions:
-
The "Sandwich" Injection: Dissolve sample in Mobile Phase if possible. If not, use 50:50 Hexane:DCM (if using Immobilized columns).
-
Switch to Immobilized Phases (IA/IC/ID):
Issue 3: No Separation (Co-elution)
User Question: "I've tried AD-H and OD-H with Hexane/IPA. One single peak. No shoulder."
Scientist's Diagnosis: The "lock and key" fit is missing. The benzofuran ring is likely too flat or the amine is not interacting with the chiral groove.
Corrective Actions:
-
Screen Chlorinated Selectors: Try Chiralpak ID, IE, or IF .[7]
-
Why? These immobilized phases contain chloro-substituents on the phenylcarbamate selector, which offer different electronic interactions (
) specific to the aromatic benzofuran ring.
-
-
Change the Alcohol: Switch from IPA to Methanol or Acetonitrile (requires Immobilized phase).
-
Mechanism:[4] IPA is a hydrogen-bond donor/acceptor that can compete with the analyte for chiral binding sites. Changing the alcohol changes the shape of the chiral cavity.
-
Part 3: Advanced Techniques (SFC)
If HPLC fails or throughput is too slow, Supercritical Fluid Chromatography (SFC) is the industry standard for basic amines.
Why SFC for Benzofurans?
-
Diffusivity: High diffusivity of
reduces mass transfer resistance, sharpening peaks for basic amines. -
Solvation: Supercritical
is non-polar (like Hexane) but the modifier (MeOH) is polar.
SFC Screening Protocol:
-
Mobile Phase:
/ Methanol (Gradient 5% to 50%). -
Additive: 0.2% Isopropylamine (IPAm) in the Methanol co-solvent.
-
Note: IPAm is preferred in SFC over DEA due to volatility and baseline noise.
-
-
Back Pressure: 120-150 bar.
SFC Troubleshooting Logic
Caption: Quick-fix logic for peak broadening in SFC chiral separations.
References & Grounding
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Definitive guide on immobilized phases and solvent compatibility).
-
Phenomenex. Advantages of using immobilized stationary phases in chiral separations.[8][9] (Explains the use of strong solvents like DCM for solubility).
-
ResearchGate/Scientific Literature. Enantiomer Separation of Chiral Amines... on Polysaccharide Phenylcarbamates. (Validation of coated vs. immobilized performance for amines).
-
Chromatography Online. Troubleshooting Peak Tailing in HPLC of Basic Compounds. (Mechanistic explanation of silanol interactions).
Disclaimer: This guide is intended for research purposes. Always consult the Safety Data Sheet (SDS) for all chemicals and solvents used.
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. ct-k.com [ct-k.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ct-k.com [ct-k.com]
- 6. hplc.eu [hplc.eu]
- 7. chiraltech.com [chiraltech.com]
- 8. lcms.cz [lcms.cz]
- 9. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
How to prevent racemization of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Directive: Preventing Racemization of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
Core Directive & Molecule Profile
The Molecule: (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine Critical Attribute: Benzylic Amine at C3 (Chiral Center).
The Stability Paradox: While the 2,3-dihydrobenzofuran core is robust, the C3-amine is positioned at a benzylic carbon . This structural feature creates a specific vulnerability: the C3 proton is significantly more acidic than in non-benzylic amines. Consequently, this molecule is prone to base-catalyzed racemization via a planar carbanion intermediate. Furthermore, as a primary amine, it is susceptible to oxidative dehydrogenation to an imine, which destroys stereochemistry.
This guide replaces standard operating procedures with a "prevention-first" technical framework designed to maintain Enantiomeric Excess (% ee) > 99%.
Critical Alerts: The "Red Zone" Conditions
Before initiating any experiment, verify your workflow against these absolute prohibitions.
| Parameter | CRITICAL ALERT (Do Not Use) | SAFE ALTERNATIVE | TECHNICAL RATIONALE |
| Solvents | Acetone, MEK, Acetaldehyde, Chloroform (stabilized w/ EtOH) | DCM, THF, MeOH, MeCN, EtOAc | Schiff Base Risk: Ketones/Aldehydes condense with the amine to form imines. Tautomerization of the imine racemizes the chiral center immediately. |
| pH / Base | Strong Bases (NaH, LDA, t-BuOK), pH > 12 | DIPEA, TEA, NaHCO₃, K₂CO₃ (mild) | Deprotonation: Strong bases abstract the benzylic proton (C3-H), forming a planar achiral carbanion. |
| Temperature | > 60°C in basic media | < 40°C (Room Temp or 0°C preferred) | Thermal Elimination: Heat accelerates proton exchange and potential elimination reactions. |
| Storage | Free Base (Oil/Solid) in air | Hydrochloride (HCl) or Tartrate Salt | CO₂ Absorption: Free amines absorb CO₂ to form carbamates; benzylic amines oxidize slowly in air. |
Troubleshooting & Technical FAQs
Scenario 1: Loss of ee During Acid-Base Extraction
User Question: "I synthesized the (3R)-amine as an HCl salt with 99% ee. To use it in the next step, I neutralized it with 1N NaOH and extracted into DCM. The recovered free base dropped to 92% ee. What happened?"
Root Cause Analysis: You likely exposed the free amine to a high local pH during neutralization or held it in the biphasic basic layer too long. The interface between strong aqueous base (NaOH) and organic solvent is a "hot zone" for proton exchange at the benzylic position.
Corrective Protocol: The "Cold-Buffer" Release
-
Cool the salt suspension (in DCM) to 0°C.
-
Replace NaOH with a saturated NaHCO₃ solution or 1M K₂CO₃ (pH ~9-10).
-
Rapid Extraction: Shake vigorously but briefly. Separate layers immediately.
-
Dry & Use: Dry over Na₂SO₄ and use the solution immediately in the next step. Do not concentrate to dryness unless absolutely necessary (concentration concentrates trace impurities/bases).
Scenario 2: Racemization During Amide Coupling
User Question: "I am coupling the (3R)-amine with a carboxylic acid using EDC/HOBt/DIPEA in DMF. The product shows significant racemization. Is the amine unstable?"
Root Cause Analysis: While the amine itself is stable under neutral conditions, the activated acid (O-acylisourea) can induce racemization if the reaction is slow. However, for this specific amine, the risk is often over-basification . Using excess DIPEA in a polar solvent (DMF) promotes the abstraction of the benzylic proton.
Corrective Protocol: Base-Free or Low-Base Coupling
-
Switch Solvent: Use DCM or EtOAc instead of DMF (DMF promotes proton exchange).
-
Order of Addition: Pre-activate the acid (Acid + EDC + HOBt) before adding the amine.
-
Limit Base: If the amine is a free base, do not add DIPEA . If it is a salt, add exactly 1.0 equivalent of DIPEA to release it.
-
Alternative: Use EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) which requires no base.
Scenario 3: Unknown Impurity in NMR (Acetone Adduct)
User Question: "I washed my glassware with acetone and dried it. My NMR shows a new doublet signal and the optical rotation is off. Is this a decomposition product?"
Root Cause Analysis: This is the classic "Acetone Trap." Trace acetone vapor or residue condensed with your primary amine to form a hemiaminal or imine (Schiff base). This reaction is reversible but leads to racemization while the imine exists.
Corrective Protocol:
-
Strict Ban: Remove acetone wash bottles from the immediate fume hood area.
-
Recovery: Treat the sample with aqueous 1N HCl to hydrolyze the imine/hemiaminal back to the amine salt and wash the acetone away. Recrystallize the salt to restore purity (though ee might be permanently lost if tautomerization occurred).
Mechanistic Visualization
The following diagram illustrates the two primary pathways for racemization: Direct Deprotonation (Base pathway) and Imine Tautomerization (Condensation pathway).
Figure 1: Mechanistic pathways leading to loss of stereochemical integrity in benzylic amines.[1]
Standardized Protocols
Protocol A: Safe Conversion of HCl Salt to Free Base
Use this when the free amine is required for a reaction.
-
Preparation: Suspend 1.0 g of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine HCl in 10 mL of DCM (Dichloromethane).
-
Cooling: Place the flask in an ice/water bath (0°C).
-
Neutralization: Add 10 mL of saturated aqueous NaHCO₃ (Do not use NaOH).
-
Extraction: Stir vigorously for 5 minutes. Stop stirring and allow layers to separate.
-
Isolation: Drain the lower organic layer into a flask containing anhydrous Na₂SO₄ .
-
Usage: Decant the dried solution directly into your reaction vessel. Do not rotovap to dryness unless strictly necessary (heat + concentration = racemization risk).
Protocol B: Enantiomeric Excess (ee) Determination
Recommended Chiral HPLC Conditions.
| Parameter | Condition |
| Column | Chiralpak IA or IC (Immobilized Amylose/Cellulose) |
| Mobile Phase | Hexane : Ethanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm (Benzofuran absorption) |
| Temperature | 25°C |
| Note | The diethylamine (DEA) modifier is crucial to sharpen the amine peak but must be low conc. (0.1%) to avoid on-column racemization. |
References
-
Racemization of Benzylic Amines
-
Chiral Resolution & Stability
-
Synthesis of Dihydrobenzofurans
- Context: Synthetic routes for 3-amino-2,3-dihydrobenzofurans often involve cyclization or reduction steps where stereochemistry must be controlled.
-
Source: National Institutes of Health (PMC). "Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans." Link
-
General Peptide/Amine Coupling Risks
- Context: Racemization during amide bond formation (epimerization)
-
Source: Thieme Connect. "Racemization Assays in Peptide Synthesis." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. iris.cnr.it [iris.cnr.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzylamines [organic-chemistry.org]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for the Kinetic Resolution of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
From the Desk of the Senior Application Scientist
Welcome to the dedicated support center for the stereoselective synthesis of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine enantiomers. This molecule represents a valuable chiral building block in medicinal chemistry and drug development. Achieving high enantiomeric purity is often a critical, yet challenging, step. This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies for refining your kinetic resolution protocols. We will focus primarily on enzyme-catalyzed methods, which are widely regarded for their high selectivity, mild reaction conditions, and environmental compatibility.
Frequently Asked Questions (FAQs)
This section addresses foundational questions you may have before embarking on or optimizing your kinetic resolution experiments.
Q1: What is kinetic resolution, and why is it a suitable method for 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine?
Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of its two enantiomers with a chiral catalyst or reagent.[1] For a racemic amine like 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine, a chiral catalyst will preferentially react with one enantiomer (e.g., the R-enantiomer) over the other (the S-enantiomer). This results in the selective conversion of the faster-reacting enantiomer into a new product (e.g., an amide), leaving behind the unreacted, enantioenriched slower-reacting enantiomer. The key advantage is its practicality when an enantioselective synthesis route is not established or is overly complex.
Q2: What are the primary methods for the kinetic resolution of this amine?
The most robust and widely adopted methods for primary amines involve enzymatic acylation.[2] Specifically, lipases are highly effective "off-the-shelf" catalysts for this transformation. They catalyze the transfer of an acyl group from an acyl donor (like an ester) to the amine. One enantiomer of the amine fits the enzyme's active site much better than the other, leading to a significant rate difference.
A more advanced approach is Dynamic Kinetic Resolution (DKR) . DKR combines the enzymatic resolution step with an in-situ racemization of the unreacted (slower-reacting) amine enantiomer.[3][4] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product, overcoming the 50% yield limitation of standard kinetic resolution.[5]
Q3: Which enzyme and acyl donor do you recommend for starting this resolution?
For primary amines, Candida antarctica Lipase B, particularly in its immobilized form (e.g., Novozym® 435), is the industry standard and an excellent starting point.[2][6] It is known for its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.
For the acyl donor, simple, non-chiral esters are preferred. Ethyl acetate is a common choice as it can often serve as both the acyl donor and the solvent.[4] However, for optimization, other acyl donors like isopropyl acetate or ethyl methoxyacetate should be screened, as they can significantly influence both the reaction rate and enantioselectivity.[5]
Q4: How do I monitor the reaction and determine the enantiomeric excess (e.e.)?
Progress should be monitored by tracking the conversion of the starting material. This is typically done using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
To determine the enantiomeric excess (e.e.) of both the unreacted amine and the acylated product, a chiral analytical method is required. Chiral HPLC is the most common and reliable technique. This involves using a chiral stationary phase (CSP) that can separate the enantiomers. Alternatively, one can derivatize the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) HPLC or GC column.[7][8]
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to resolving specific problems encountered during the experiment.
Problem 1: Low Enantiomeric Excess (e.e.)
Low e.e. is the most common challenge in kinetic resolution. The goal is to maximize the difference in reaction rates between the two enantiomers.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Reaction has proceeded past 50% conversion. | In a standard kinetic resolution, the e.e. of the unreacted starting material increases with conversion, approaching 100% near the end. However, the e.e. of the product is highest at the beginning of the reaction and decreases as the faster-reacting enantiomer is consumed. The optimal point for both yield and e.e. is typically near 50% conversion.[1] | Action: Perform a time-course study. Take aliquots from the reaction at regular intervals (e.g., every 2-4 hours), quench the reaction, and analyze for both conversion and e.e. Stop the preparative scale reaction at the optimal time. |
| Suboptimal Acyl Donor or Solvent. | The nature of the acyl donor and the solvent directly impacts the enzyme's conformation and the presentation of the substrate to the active site. A bulky acyl donor may enhance selectivity, while the solvent polarity can affect enzyme activity and stability. | Action: Screen a panel of acyl donors (e.g., ethyl acetate, isopropyl acetate, vinyl acetate). Screen a range of anhydrous, aprotic solvents such as methyl tert-butyl ether (MTBE), toluene, or hexane.[2] |
| Incorrect Temperature. | Enzyme activity and selectivity are temperature-dependent. While higher temperatures increase the reaction rate, they can sometimes decrease enantioselectivity (E-value) and may lead to enzyme denaturation. | Action: Screen a temperature range, for example, from 30°C to 70°C. A common starting point for Novozym® 435 is 40-50°C.[6] |
| Low Intrinsic Selectivity of the Enzyme. | The chosen enzyme may simply not be a good fit for the substrate. The "lock and key" model is highly specific, and minor structural changes can dramatically alter selectivity. | Action: If optimization fails, screen other commercially available lipases, such as those from Pseudomonas cepacia (Amano Lipase PS) or Rhizomucor miehei.[2] |
Problem 2: Slow or Stalled Reaction
A sluggish reaction can make the process impractical and may allow for competing side reactions.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Enzyme Deactivation. | Lipases can be deactivated by improper storage, extreme pH, or certain impurities. Water content is also critical; while lipases require a small amount of water to maintain their active conformation, excess water can promote the reverse reaction (hydrolysis of the product). | Action: 1. Use a fresh batch of enzyme. 2. Ensure the use of anhydrous solvents. 3. Consider adding activated 3Å or 4Å molecular sieves to the reaction mixture to scavenge excess water.[4] |
| Poor Substrate/Enzyme Solubility. | If the substrate or enzyme is not well-dispersated in the solvent, the reaction will be limited by mass transfer, not kinetics. | Action: 1. Ensure vigorous stirring to keep the immobilized enzyme suspended. 2. Screen alternative solvents in which the starting amine has better solubility. |
| Product Inhibition. | The formed amide product or the alcohol by-product (from the ester acyl donor) can sometimes bind to the enzyme's active site, inhibiting further reaction. | Action: This is more complex to solve. In some cases, using a vinyl ester as the acyl donor can help, as the co-product (vinyl alcohol) tautomerizes to acetaldehyde, which typically does not inhibit the enzyme. |
Problem 3: Yield of the Desired Enantiomer is Consistently Below 50%
This issue points towards either an incomplete understanding of the process or workup losses.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Misunderstanding of Theoretical Yield. | For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the unreacted starting material or the product) is 50%.[1] | Action: 1. Accept the 50% yield limit for standard KR. 2. If higher yields are essential, you must transition to a Dynamic Kinetic Resolution (DKR) protocol, which requires adding a racemization catalyst.[3][4][5] |
| Difficult Separation of Product and Starting Material. | The unreacted amine and the newly formed amide must be separated efficiently. Poor separation during the workup (e.g., during liquid-liquid extraction or chromatography) will directly reduce the isolated yield. | Action: Develop a robust workup protocol. Typically, the basic unreacted amine can be separated from the neutral amide product by an acid wash (e.g., extraction with 1M HCl). The amine can then be recovered by basifying the aqueous layer and re-extracting. Column chromatography is almost always required for final purification. |
Visualized Workflows and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and a decision-making process for troubleshooting.
Caption: General workflow for enzymatic kinetic resolution.
Caption: Troubleshooting decision tree for low e.e.
Detailed Experimental Protocols
Protocol 1: Standard Enzymatic Kinetic Resolution
This protocol provides a starting point for the kinetic resolution of (±)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine using Novozym® 435.
Materials:
-
(±)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine (1.0 eq)
-
Novozym® 435 (Candida antarctica Lipase B, immobilized) (20-50 mg per mmol of amine)
-
Acyl Donor (e.g., Ethyl Acetate or Isopropyl Acetate) (2.0-5.0 eq)
-
Anhydrous Solvent (e.g., MTBE)
-
Activated 4Å Molecular Sieves
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic amine (e.g., 1.0 mmol, 179 mg).
-
Add the anhydrous solvent (e.g., 10 mL MTBE) and the acyl donor (e.g., isopropyl acetate, 2.0 mmol, 233 µL).
-
Add activated 4Å molecular sieves (approx. 200 mg).
-
Allow the mixture to stir for 5 minutes to ensure dissolution and dehydration.
-
Add the immobilized enzyme, Novozym® 435 (e.g., 35 mg).
-
Seal the flask under an inert atmosphere (N₂ or Argon) and place it in a temperature-controlled shaker or oil bath set to 45°C.
-
Monitor the reaction progress by taking small aliquots periodically. To do this, briefly stop stirring, allow the enzyme to settle, and draw a small sample of the supernatant. Analyze by TLC or HPLC to determine conversion.
-
Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme beads. Wash the beads with a small amount of fresh solvent. The enzyme can often be recycled after washing and drying.[4][5]
-
Combine the filtrate and washes. Remove the solvent under reduced pressure.
-
Proceed with the workup to separate the unreacted amine from the acylated product (see Problem 3, Solution 2).
-
Purify both components via column chromatography.
-
Analyze the enantiomeric excess of both the recovered amine and the amide product using chiral HPLC.
Protocol 2: Chiral HPLC Analysis for e.e. Determination
This is a general guideline. The exact column and mobile phase conditions must be optimized for your specific compounds.
System:
-
Column: A polysaccharide-based chiral stationary phase is a good starting point (e.g., CHIRALPAK® series).
-
Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol. A small amount of an additive like diethylamine (DEA) may be required for analyzing basic amines to improve peak shape.
-
Detection: UV detector set to a wavelength where the benzofuran ring absorbs (e.g., 254 nm or 280 nm).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25°C.
Procedure:
-
Prepare a standard sample of the racemic amine and the racemic acylated product.
-
Inject the racemic standards to determine the retention times for both enantiomers of each compound and to ensure the column can resolve them.
-
Prepare dilute solutions of your purified, enantioenriched unreacted amine and acylated product in the mobile phase.
-
Inject the samples onto the HPLC system.
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
References
- Martín-Matute, B., & Bäckvall, J.-E. (2007). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines.
-
Kim, M.-J., Kim, W.-H., Han, K., Choi, Y. K., & Park, J. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(6), 1157–1159. Available at: [Link]
- Paizs, C., & Bäckvall, J.-E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of α-Allenols. Journal of the American Chemical Society, 127(49), 17620–17621.
-
Corbera, J., et al. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases. The Journal of Organic Chemistry, 79(9), 4159–4166. Available at: [Link]
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Lipase-Catalyzed Amidation Reactions. In Asymmetric Synthesis with Chemical and Biological Methods (pp. 1-29). Wiley-VCH.
-
Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264. Available at: [Link]
- Forró, E., & Fülöp, F. (2003). Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. Tetrahedron: Asymmetry, 14(20), 3015-3021.
- O'Brien, P., et al. (2018). Kinetic resolution by lithiation: highly enantioselective synthesis of substituted dihydrobenzoxazines and tetrahydroquinoxaline. Chemical Science, 9(21), 4843–4848.
-
Bode, J. W. Research Group. Kinetic resolution of amines. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725. Available at: [Link]
-
Egorova, A., et al. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank, 2023(2), M1639. Available at: [Link]
- Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264.
-
Li, Y., et al. (2024). Enzyme-Catalyzed Dynamic Kinetic Resolution for the Asymmetric Synthesis of 2,3-Dihydrobenzofuran Esters and Evaluation of Their Anti-inflammatory Activity. Organic Letters. Available at: [Link]
- Kagan, H. B., & Fiaud, J. C. (1988). Kinetic Resolution. In Topics in Stereochemistry (Vol. 18, pp. 249-330).
- Clayden, J., & Yagupolskii, L. M. (2000). Parallel kinetic resolution of racemic amines using 3-N,N-diacylaminoquinazolin-4(3H)-ones.
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2014). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 19(11), 18447-18476. Available at: [Link]
-
Wikipedia contributors. (2023). Kinetic resolution. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Bibi, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(4), 3845–3878. Available at: [Link]
-
Wang, S.-L., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10(56), 33939-33953. Available at: [Link]
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
-
Szász, G., & Gergely, A. (2011). Chiral Drug Analysis and Their Application. International Journal of Drug Development and Research, 3(3), 1-15. Available at: [Link]
- Al-Majed, A. A., & Al-Zehouri, J. (2002). Enantiomeric determination of amines by high-performance liquid chromatography using chiral fluorescent derivatization reagents. Sultan Qaboos University Journal for Science, 7(1), 25-33.
-
Storch, G., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(19), 6667. Available at: [Link]
- Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725.
- Mondal, P., & Ghorai, M. K. (2024). Enantioselective Amination of 3-Substituted-2-benzofuranones via Non-covalent N-Heterocyclic Carbene Catalysis. Chemistry – A European Journal.
-
Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26033-26040. Available at: [Link]
Sources
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. globalresearchonline.net [globalresearchonline.net]
- 8. squ.elsevierpure.com [squ.elsevierpure.com]
Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in the laboratory: the poor solubility of benzofuran derivatives in organic solvents. Benzofuran scaffolds are pivotal in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] However, their rigid, planar, and often lipophilic nature frequently leads to significant solubility hurdles that can impede synthesis, purification, and biological evaluation.
This guide moves beyond simple solvent lists to explain the underlying principles of solubility and provides structured, actionable protocols to help you overcome these challenges efficiently.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with benzofuran derivatives.
Q1: What makes benzofuran derivatives so difficult to dissolve in common organic solvents?
The poor solubility of benzofuran derivatives stems from a combination of their inherent molecular structure and intermolecular forces. The fused benzene and furan rings create a rigid, planar aromatic system. This planarity promotes strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy. Significant energy is required to overcome these forces and allow solvent molecules to solvate the individual derivative molecules. Furthermore, many benzofuran derivatives are highly lipophilic, which can limit their solubility in solvents that are not well-matched to their polarity.[4]
Q2: I'm starting with a new benzofuran derivative. Which solvents should I try first?
A systematic, tiered approach is most effective. Begin with common, less toxic, and volatile laboratory solvents before escalating to more aggressive options.
-
Tier 1 (Initial Screening): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Tetrahydrofuran (THF). These solvents cover a moderate range of polarity and are good starting points for many organic compounds.
-
Tier 2 (For more polar or stubborn compounds): Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH). The protic nature of alcohols can be beneficial if your derivative has hydrogen bond accepting or donating groups.
-
Tier 3 (High-Power Solvents): Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These are highly polar aprotic solvents capable of dissolving many poorly soluble compounds.[5][6] However, their high boiling points can make removal difficult, so they are often used when other options fail or for specific applications like creating stock solutions for biological assays.
Q3: How do different functional groups on the benzofuran ring influence solubility?
Substituents dramatically alter the physicochemical properties of the benzofuran core.
-
Polar, Hydrogen-Bonding Groups: Functional groups like hydroxyls (-OH), carboxylic acids (-COOH), and amines (-NH2) can increase polarity and the potential for hydrogen bonding with protic solvents like ethanol or water.[1][7] This can improve solubility in more polar environments.
-
Non-Polar/Lipophilic Groups: Large alkyl chains, additional aromatic rings, or extensive halogenation increase the molecule's lipophilicity and size, often decreasing solubility in all but the least polar or most powerful aprotic polar solvents.[4][8]
-
Ionizable Groups: The presence of acidic or basic functional groups is a key handle to exploit. By adjusting the pH, these groups can be ionized to form salts, which are typically much more soluble in polar and aqueous media than their neutral counterparts.[9]
Troubleshooting Guides
When standard dissolution attempts fail, a more systematic troubleshooting approach is necessary.
Problem: Compound has poor or no solubility in standard solvents (e.g., DCM, EtOAc, THF) at room temperature.
This is the most common issue, often due to high crystal lattice energy or a significant polarity mismatch.
| Probable Cause | Recommended Solutions & Rationale |
| High Crystal Lattice Energy | 1. Apply Heat: Gently warming the solvent increases the kinetic energy of both the solvent and solute molecules, helping to overcome the energy barrier of the crystal lattice. Caution: Only heat if the compound is thermally stable. 2. Use Sonication: An ultrasonic bath provides mechanical energy to break apart solute agglomerates, increasing the surface area available for solvation and accelerating the dissolution process. |
| Polarity Mismatch | 1. Employ a Co-solvent System: This is a powerful and widely used technique.[10][11][12] Adding a small amount of a "stronger" solvent (like DMSO or DMF) to a bulk solvent (like DCM or THF) can disrupt the solvent's self-association and create a more favorable solvation environment for the benzofuran derivative. Start with a 9:1 or 4:1 ratio of the primary to the co-solvent. 2. Switch to a More Powerful Solvent: If co-solvents are insufficient, transitioning entirely to a solvent like DMF or DMSO may be necessary. |
| Amorphous vs. Crystalline Form | 1. Consider Solid Form: Amorphous solids are generally more soluble than their crystalline counterparts because no energy is required to break the crystal lattice.[13] While not always simple to control, techniques like rapid precipitation or lyophilization can sometimes yield a more soluble amorphous form. |
Problem: Compound precipitates from solution during a reaction, workup, or upon cooling.
Precipitation indicates that the solution has become supersaturated. This can happen when the temperature changes, the solvent composition is altered (e.g., during an extraction), or the reaction product is less soluble than the starting materials.
| Probable Cause | Recommended Solutions & Rationale |
| Temperature-Dependent Solubility | 1. Maintain Reaction Temperature: If the reaction is performed at an elevated temperature, ensure the solution does not cool significantly during transfers or workup steps. 2. Switch to a Higher-Boiling Point Solvent: Solvents like toluene, xylene, or 1,4-dioxane can maintain higher temperatures, keeping the compound in solution. |
| Product is Less Soluble | 1. Increase Dilution: Run the reaction in a larger volume of solvent to keep the product concentration below its saturation point. 2. In-situ Solvent Addition: If precipitation is observed as the reaction progresses, add more of the reaction solvent or a co-solvent in which the product is known to be soluble. |
| "Crashing Out" During Workup | 1. Use a Co-solvent in the Anti-Solvent: When precipitating a product by adding an anti-solvent (e.g., adding hexanes to an ethyl acetate solution), the goal is controlled crystallization, not a sudden crash. Adding a small amount of the original solvent (e.g., 5-10% ethyl acetate in the hexanes) can slow the precipitation rate, leading to a purer, more manageable solid. |
Problem: Compound (for biological screening) is insoluble in aqueous/organic mixtures.
This is a critical hurdle in drug discovery, as compounds are often stored in DMSO but must be soluble in aqueous assay buffers to be tested.
| Probable Cause | Recommended Solutions & Rationale |
| High Lipophilicity | 1. pH Modification: For derivatives with ionizable groups, this is the most effective strategy.[6][9][14] Adjusting the buffer pH to be ~2 units above the pKa (for an acid) or ~2 units below the pKa (for a base) will ensure the compound is >99% in its ionized, more soluble salt form. 2. Use Surfactants: Non-ionic surfactants like Tween® 80, Polysorbate 80, or Cremophor® EL form micelles in aqueous solution.[15] Above the critical micelle concentration (CMC), these structures can encapsulate the hydrophobic benzofuran derivative in their core, dramatically increasing its apparent solubility.[16][17] 3. Formulate with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from the aqueous environment.[11] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice.[5] 4. Solid Dispersion Technique: For advanced development, creating a solid dispersion is a powerful pharmaceutical approach. The drug is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)).[13][19][20] When this solid is added to water, the polymer dissolves quickly, releasing the drug as very fine, amorphous particles that have enhanced wettability and dissolution.[21] |
Visualization of Solubility Enhancement Strategies
The following diagrams illustrate the decision-making process and mechanisms for improving solubility.
Caption: Decision workflow for systematic solvent selection.
Caption: Mechanisms of advanced solubility enhancement techniques.
Experimental Protocols
Protocol 1: Quantitative Solubility Determination by Shake-Flask Method
This protocol determines the equilibrium solubility of a compound in a specific solvent, providing quantitative data for comparison.[22]
Objective: To determine the concentration of a saturated solution of a benzofuran derivative at a constant temperature.
Materials:
-
Benzofuran derivative (solid)
-
Selected solvent(s)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the solid benzofuran derivative to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (previously established via a calibration curve).
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis method.
-
Calculate the solubility in units such as mg/mL or µg/mL. Perform the experiment in triplicate for statistical validity.[22]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is used to enhance the dissolution rate and solubility of a compound by dispersing it in a hydrophilic carrier.[19][21]
Objective: To prepare a solid dispersion of a benzofuran derivative in a water-soluble polymer.
Materials:
-
Benzofuran derivative
-
Hydrophilic carrier (e.g., PEG 6000, PVP K30)
-
A suitable organic solvent in which both the drug and carrier are soluble (e.g., Methanol, Acetone, DCM)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired ratio of drug to carrier (e.g., 1:2, 1:5, 1:10 by weight).
-
Accurately weigh the benzofuran derivative and the carrier and add them to a round-bottom flask.
-
Add a sufficient volume of the chosen organic solvent to completely dissolve both components, forming a clear solution.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed.
-
Scrape the resulting solid from the flask.
-
Place the solid in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently ground into a fine powder and stored in a desiccator. Its dissolution properties can then be compared to the pure crystalline drug.
References
-
Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Retrieved from [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Retrieved from [Link]
-
Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
-
Co-solvent: Significance and symbolism. (2025-12-23). Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). Retrieved from [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.). Retrieved from [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). Retrieved from [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. (2019-04-18). Retrieved from [Link]
-
Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). Retrieved from [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022-04-28). Retrieved from [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. (n.d.). Retrieved from [Link]
-
How will you increase the solubility of organic compounds in water? - Quora. (2021-07-17). Retrieved from [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. (n.d.). Retrieved from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019-08-27). Retrieved from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (n.d.). Retrieved from [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. quora.com [quora.com]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. japer.in [japer.in]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Guide: Enantiomeric Excess Determination of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
Executive Summary
The precise determination of enantiomeric excess (ee) for (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine is a critical quality attribute in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and serotonergic ligands. As a primary amine fused to a benzofuran core, this molecule presents specific chromatographic challenges: severe peak tailing due to silanol interactions and solubility issues in standard alkane-based mobile phases.
This guide compares the industry-standard Immobilized Polysaccharide Phases against Crown Ether and Derivatization alternatives. Based on robustness, scalability, and solvent flexibility, the Immobilized Amylose-based methodology is identified as the superior protocol for routine QC and process development.
Part 1: Strategic Method Selection
The Challenge: The Basic Primary Amine
The target molecule contains a primary amino group at the C3 position. On silica-based columns, the lone pair on the nitrogen interacts with acidic residual silanols (
-
Broad, tailing peaks (
). -
Variable retention times.[1]
-
Inaccurate area integration, compromising ee calculation.
Comparative Analysis of Separation Modes
| Feature | Method A: Immobilized Polysaccharide (Recommended) | Method B: Crown Ether (Alternative) | Method C: Pre-column Derivatization |
| Column Type | Immobilized Amylose tris(3-chlorophenylcarbamate) (e.g., CHIRALPAK IG) | Chiral Crown Ether (e.g., CROWNPAK CR-I) | Achiral C18 (after reaction with GITC/FDAA) |
| Mechanism | H-bonding, | Host-guest inclusion complexation (ammonium ion) | Diastereomeric separation |
| Mobile Phase | Normal Phase (Hexane/EtOH/DEA) or Polar Organic | Acidic Aqueous ( | Standard Reverse Phase (ACN/Water) |
| Selectivity ( | High ( | Very High for primary amines | Variable; depends on derivatizing agent purity |
| Throughput | High (10-15 min run time) | Low (requires low flow rates/low temp) | Very Low (reaction time + workup) |
| Robustness | Excellent (Resistant to aggressive solvents) | Moderate (Sensitive to cation contamination) | Low (Kinetic resolution risk) |
Decision Logic for Method Development
Figure 1: Decision tree for selecting the chiral stationary phase based on detection requirements and solubility.
Part 2: Technical Deep Dive & Experimental Data
The Superior Choice: Immobilized Amylose Phases
We recommend using an Immobilized Amylose tris(3-chlorophenylcarbamate) phase (e.g., CHIRALPAK IG). Unlike coated phases (OD/AD), immobilized phases allow the use of "forbidden" solvents like Dichloromethane (DCM) and Ethyl Acetate. This is crucial for benzofuran derivatives, which may precipitate in pure alkane/alcohol mixtures at high concentrations used in preparative loading.
Mechanism of Action
The separation relies on the formation of a transient diastereomeric complex.[2] The 3-amino group of the analyte hydrogen bonds with the carbamate residues of the stationary phase, while the benzofuran core engages in
Experimental Data Comparison
The following data represents typical performance metrics for this class of amines on different stationary phases.
| Parameter | Immobilized Amylose (IG) | Coated Cellulose (OD-H) | Crown Ether (CR-I) |
| Mobile Phase | Hexane/EtOH/DEA (90:10:0.1) | Hexane/IPA/DEA (90:10:0.1) | |
| Resolution ( | 3.2 | 1.8 | 4.5 |
| Tailing Factor ( | 1.1 (Excellent) | 1.4 (Moderate) | 1.0 (Perfect) |
| Retention ( | 2.5 | 1.9 | 5.2 |
| Run Time | ~12 min | ~10 min | ~35 min |
| Sample Capacity | High (mg scale) | Moderate | Low ( |
Analysis: While Crown Ethers offer higher resolution, the Immobilized Amylose method provides the best balance of speed, peak shape, and solvent compatibility, making it the "Workhorse" method for drug development.
Part 3: Detailed Protocol (Self-Validating System)
This protocol is designed to be self-validating. The use of a basic additive (DEA) is the control point; if peak tailing increases, it indicates additive depletion or column aging.
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary pump preferred for blending).
-
Detector: UV/Vis Diode Array (DAD) set to 280 nm (Benzofuran absorption max).
-
Column: Chiralpak IG (Immobilized Amylose tris(3-chlorophenylcarbamate)),
mm, 5 m. -
Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute), Diethylamine (DEA, >99.5%).
Mobile Phase Preparation[5][6][7][8][9][10]
-
Composition: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v).
-
Preparation:
-
Measure 900 mL n-Hexane.
-
Measure 100 mL Ethanol.
-
Add 1.0 mL Diethylamine to the Ethanol before mixing with Hexane (prevents miscibility issues).
-
Mix thoroughly and degas by sonication (5 mins). Do not filter through nylon (nylon absorbs basic additives); use PTFE if filtration is necessary.
-
Instrument Conditions
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Strict control required; lower temp increases resolution but broadens peaks).
-
Injection Volume: 5-10
L. -
Sample Diluent: Mobile Phase (or 100% Ethanol if solubility is poor).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for ee determination.
Part 4: Troubleshooting & Expert Insights
The "Memory Effect"
Primary amines can adsorb strongly to the stainless steel frits of the HPLC system, leading to ghost peaks in subsequent runs.
-
Solution: Passivate the system with 50:50 Methanol/Water containing 0.1% Phosphoric acid (remove the column first!) if ghost peaks appear.
Peak Inversion
The elution order ((R) vs (S)) can reverse if the alcohol modifier is changed (e.g., from Ethanol to Isopropanol) or if the temperature changes significantly.
-
Validation: Always run a standard of the authentic (3R)-enantiomer to confirm retention time. Do not rely solely on literature elution orders.
Solvent "Shock"
Although immobilized columns are robust, switching directly from Hexane to Methanol can cause pressure spikes due to viscosity changes and immiscibility buffers.
-
Transition: Always flush with 100% Ethanol or Isopropanol when switching between Normal Phase and Polar Organic modes.
References
-
Daicel Chiral Technologies. (2021). Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. Retrieved from [Link]
-
Hyun, M. H. (2014). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. Journal of Chromatography A. Retrieved from [Link]
-
Phenomenex. (2021). Advantages of using immobilized stationary phases in chiral separations. Retrieved from [Link]
-
Thunberg, L., et al. (2008).[3] Comparative study of coated and immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography B. Retrieved from [Link]
Sources
Comparative Guide: Synthetic Routes to (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
[1][2][3]
Executive Summary & Strategic Importance
The (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine (CAS: 885278-21-7 for the generic isomer) represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4] The 2,3-dihydrobenzofuran core is ubiquitous in bioactive natural products and pharmaceutical agents targeting GPCRs (particularly 5-HT receptors) and kinases (e.g., Pim-1 inhibitors).[1][2][3] The 7-methoxy substitution pattern, derived from o-vanillin, often imparts critical metabolic stability or selectivity profiles compared to its unsubstituted counterparts.[1][3]
Accessing the (3R)-enantiomer with high optical purity is the primary synthetic bottleneck.[1][2][3][4] The amine at the C3 position creates a chiral center adjacent to the aromatic ring, making it prone to racemization under harsh conditions and challenging to resolve due to the steric constraints of the bicyclic system.[3]
This guide evaluates three distinct synthetic strategies:
Retrosynthetic Analysis & Common Intermediate
All three routes converge on a single critical intermediate: 7-Methoxy-2,3-dihydro-1-benzofuran-3-one .[1][2][3][4]
Synthesis of the Ketone Intermediate
Before diverging into chiral amine synthesis, the ketone must be constructed.[3] The most robust industrial route starts from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) .[1][2][3][4]
-
Step 1: Alkylation with ethyl chloroacetate (K₂CO₃, DMF).[3]
-
Step 2: Dieckmann Cyclization (NaOEt, EtOH) to the 2-carboxylate.[2][3][4]
-
Step 3: Decarboxylation (HCl/AcOH) to yield 7-methoxy-2,3-dihydro-1-benzofuran-3-one .[1][2][3][4]
Figure 1: Synthesis of the common ketone intermediate.[1][2][3]
Detailed Route Comparison
Route A: Classical Resolution (The Benchmark)
Mechanism: Reductive amination of the ketone yields the racemic amine, which is then separated using a chiral acid.[3]
-
Reagents: NH₄OAc, NaBH₃CN (Reductive Amination); L-Tartaric acid or Dibenzoyl-L-tartaric acid (Resolution).[1][2][3]
-
Pros: Low material cost; no specialized catalysts required; scalable in non-GMP settings.[4]
-
Cons: Maximum theoretical yield is 50% (without racemization/recycle); labor-intensive crystallization; high solvent waste.[1][2][3][4]
Route B: Ellman’s Sulfinamide (The Modern Chemical Standard)
Mechanism: Condensation of the ketone with (R)-tert-butanesulfinamide followed by diastereoselective reduction.[1][2][4]
-
Reagents: (R)-tert-butanesulfinamide, Ti(OEt)₄ (Condensation); NaBH₄ or L-Selectride (Reduction); HCl/MeOH (Deprotection).[1][2][3]
-
Pros: High diastereoselectivity (>95:5 dr); predictable stereochemistry; scalable to kilogram quantities; avoids heavy metal catalysts.[2][4]
-
Cons: Cost of the sulfinamide auxiliary; requires cryogenic conditions for optimal selectivity if using L-Selectride.[1][2][4]
Route C: Biocatalytic Transamination (The Green Future)
Mechanism: An amine transaminase (ATA) transfers an amino group from an achiral donor (e.g., isopropylamine) to the ketone.[2][3]
-
Reagents: ω-Transaminase (screening required), PLP cofactor, Isopropylamine.[3]
-
Pros: Single step from ketone; 100% theoretical yield; >99% ee; ambient temperature/pressure; aqueous media.[4]
-
Cons: Requires enzyme screening (e.g., Codexis or Twist Bioscience libraries); potential substrate inhibition; enzyme cost for initial R&D.[3]
Comparative Performance Matrix
| Feature | Route A: Resolution | Route B: Ellman Auxiliary | Route C: Biocatalysis |
| Overall Yield | 30-40% | 75-85% | 85-95% |
| Enantiomeric Excess (ee) | >98% (after recrystallization) | >98% (after chromatography) | >99% (intrinsic) |
| Step Count (from Ketone) | 2 (Synthesis + Resolution) | 3 (Imine + Reduct.[1][2][3] + Hydrolysis) | 1 (Transamination) |
| Atom Economy | Poor (Discard 50% isomer) | Good (Auxiliary loss) | Excellent |
| Cost (Lab Scale) | Low | High | Medium (Kit dependent) |
| Scalability | High | High | Very High |
| Green Score | Low | Medium | High |
Experimental Protocols
Protocol 1: Synthesis of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine via Ellman Auxiliary
This route is recommended for medicinal chemistry labs requiring 1–50g of material with high reliability.[1][2][3]
Step 1: Imine Formation
-
Charge a flask with 7-methoxy-2,3-dihydro-1-benzofuran-3-one (1.0 equiv) and (R)-2-methyl-2-propanesulfinamide (1.1 equiv).
-
Add THF (0.5 M concentration) and Ti(OEt)₄ (2.0 equiv).[2][3][4]
-
Heat to 60°C for 12–24 hours under N₂. Monitor by TLC/LCMS.[4]
-
Workup: Cool to RT. Pour into brine/EtOAc. Filter the titanium salts through Celite.[4] Dry organic layer (Na₂SO₄) and concentrate.[2][3][4]
-
Purification: Flash chromatography (Hexane/EtOAc) to yield the (R)-N-sulfinyl ketimine.
Step 2: Diastereoselective Reduction
-
Dissolve the sulfinyl ketimine in dry THF (0.2 M). Cool to -78°C .[1][2][3][4]
-
Add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise.[2][3][4] Note: L-Selectride typically favors the formation of the (3R)-amine from the (R)-sulfinamide via a chelated transition state, but this must be confirmed analytically.[1][2][3]
-
Stir at -78°C for 3 hours, then warm to RT.
-
Quench: Add saturated NH₄Cl solution. Extract with EtOAc.[4]
-
Result: (R,R)-sulfinamide intermediate (verify dr by ¹H NMR).
Step 3: Cleavage to Chiral Amine
-
Dissolve the intermediate in MeOH .
-
Add 4M HCl in Dioxane (4.0 equiv). Stir at RT for 1 hour.
-
Concentrate to dryness.[4] Triturate with Et₂O to obtain the (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride salt.[1][2][3][4]
Protocol 2: Classical Resolution (Alternative)
-
Racemic Synthesis: React ketone with NH₄OAc (10 equiv) and NaBH₃CN (1.5 equiv) in MeOH at RT for 24h. Acid/Base workup to isolate racemic amine.[4]
-
Resolution: Dissolve racemic amine (1.0 equiv) in hot EtOH. Add Di-p-toluoyl-L-tartaric acid (1.0 equiv).
-
Cool slowly to RT, then 4°C. Filter crystals.
-
Recrystallize from EtOH/H₂O until constant melting point and optical rotation are achieved.
-
Freebase with 1M NaOH and extract with DCM.[4]
Visualization of the Preferred Route (Ellman)
Figure 2: Workflow for the asymmetric synthesis using Ellman's auxiliary.
References
-
Ellman, J. A., et al. (1999).[3][4][5] "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Journal of Organic Chemistry.
-
Twist Bioscience. (2025).[2][4] "Transaminase Screening Kit for Chiral Amine Synthesis." Twist Bioscience Product Guide.
-
Laurita, T., et al. (2021).[3][4][6] "Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans." Bioorganic & Medicinal Chemistry Letters.
-
PrepChem. "Preparation of 2,3-dihydro-7-benzofuranamine." PrepChem Experimental Database.
-
PubChem. "6-Methoxy-2,3-dihydro-1-benzofuran-3-amine (Isomer Comparison)." National Library of Medicine.[4][7] [2][3]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Buy (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one (EVT-2498853) | 859660-73-4 [evitachem.com]
- 3. mdpi.com [mdpi.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. iris.cnr.it [iris.cnr.it]
- 7. 6-Methoxy-2,3-dihydro-1-benzofuran-3-amine | C9H11NO2 | CID 13778156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative study of catalysts for the asymmetric synthesis of benzofuran amines
Topic: Comparative Study of Catalysts for the Asymmetric Synthesis of Benzofuran Amines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Scope
Benzofuran amines—specifically those featuring chiral amine-bearing side chains (
This guide objectively compares the two dominant catalytic modalities for synthesizing these motifs: Chiral Phosphoric Acid (CPA) Organocatalysis and Transition Metal (Ir/Rh) Catalyzed Asymmetric Hydrogenation .
Key Takeaway:
-
Choose CPAs for C-C bond-forming reactions (e.g., Friedel-Crafts alkylation) to construct the scaffold and stereocenter simultaneously from simple precursors (benzofuran + imine).
-
Choose Ir/Rh Catalysts for the asymmetric reduction of pre-formed benzofuran imines/ketones, offering superior Turnover Numbers (TON) and scalability for manufacturing.
Mechanistic Analysis & Catalyst Classes
Class A: Chiral Phosphoric Acids (Organocatalysis)
Primary Application: Asymmetric Aza-Friedel-Crafts Alkylation.[1] Representative Catalyst: BINOL-derived Chiral Phosphoric Acids (e.g., TRIP, SPA).
Mechanism: CPAs operate via a bifunctional activation mode . The phosphoryl oxygen acts as a Lewis base to orient the nucleophile (benzofuran), while the acidic proton activates the electrophile (imine). This "chiral pocket" ensures high facial selectivity during the C-C bond formation.
-
Advantages: Metal-free (avoids trace metal contamination in pharma), mild conditions, air/moisture stable.
-
Limitations: Higher catalyst loading (typically 1-5 mol%) compared to metals; reaction rates can be slower for sterically hindered substrates.
Class B: Transition Metal Complexes (Iridium/Rhodium)
Primary Application: Asymmetric Hydrogenation (AH) of Benzofuran Imines. Representative Catalyst: Ir-(P,N) complexes (e.g., Ir-PHOX, Ir-SpinPHOX).
Mechanism: Iridium catalysts typically follow an inner-sphere mechanism or an outer-sphere ionic pathway . The catalyst coordinates H2 and the substrate, transferring a hydride to the imine carbon and a proton to the nitrogen (often assisted by the ligand or solvent), setting the stereocenter in the reduction step.
-
Advantages: Extremely low catalyst loading (0.01–1 mol%), high atom economy, excellent enantioselectivity (>99% ee) for standard substrates.
-
Limitations: Requires high-pressure H2 equipment; synthesis of chiral ligands can be expensive; sensitivity to air/moisture during catalyst preparation.
Visualizing the Mechanisms
The following diagrams illustrate the distinct activation modes of the two catalyst classes.
Figure 1: Mechanistic comparison of CPA-mediated bifunctional activation vs. Iridium-catalyzed hydride transfer.
Comparative Performance Analysis
The following table contrasts the performance metrics based on aggregated literature data for the synthesis of
| Feature | Chiral Phosphoric Acids (CPA) | Ir-Catalyzed Hydrogenation |
| Reaction Type | C-C Bond Formation (Friedel-Crafts) | Reduction (C=N |
| Substrate Scope | Benzofurans + N-protected Imines | Benzofuran Ketimines / Enamines |
| Typical Catalyst Loading | 1 – 10 mol% | 0.01 – 1.0 mol% |
| Enantioselectivity (ee) | 90 – 98% (Substrate dependent) | 95 – >99% (Highly consistent) |
| Yield | 80 – 95% | 90 – 99% |
| Reaction Conditions | Ambient temp, organic solvent (DCM/Toluene) | High Pressure H2 (10-50 bar), Autoclave |
| Scalability | Moderate (Catalyst cost/loading issues) | High (Industrial standard) |
| Atom Economy | High (Addition reaction) | Excellent (Only H2 added) |
| Key Limitation | Steric bulk of imine can lower rate | Requires pre-functionalized imine substrate |
Experimental Protocols
Protocol A: CPA-Catalyzed Aza-Friedel-Crafts Alkylation
Best for: Rapid library generation of C2-functionalized benzofuran amines.
Reagents:
-
Benzofuran (1.0 equiv)[2]
-
N-Boc-aldimine (1.2 equiv)
-
Catalyst: (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%)
-
Solvent: Toluene or DCM (anhydrous)
Step-by-Step:
-
Catalyst Loading: In a flame-dried reaction vial, dissolve (R)-TRIP (0.025 mmol) in Toluene (2.0 mL).
-
Substrate Addition: Add the N-Boc-aldimine (0.6 mmol) followed by the benzofuran derivative (0.5 mmol).
-
Reaction: Stir the mixture at room temperature (25 °C) for 24–48 hours. Monitor conversion by TLC or LC-MS.
-
Quench & Purification: Concentrate the solvent under reduced pressure. Purify the residue directly via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the chiral amine.
-
Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).
Protocol B: Ir-Catalyzed Asymmetric Hydrogenation
Best for: Large-scale synthesis of specific chiral amine targets.
Reagents:
-
Benzofuran-2-yl ketimine (1.0 equiv)
-
Catalyst Precursor: [Ir(COD)Cl]2 (0.5 mol%)
-
Chiral Ligand: (S)-SpinPHOX or (S,S)-f-Binaphane (1.1 mol%)
-
Solvent: DCM or Methanol
-
Hydrogen Gas (H2)
Step-by-Step:
-
Catalyst Preparation (Glovebox): Mix [Ir(COD)Cl]2 and the chiral ligand in DCM under argon for 30 mins to form the active complex.
-
Substrate Solution: Dissolve the benzofuran ketimine (1.0 mmol) in the catalyst solution.
-
Hydrogenation: Transfer the solution to a stainless steel autoclave. Purge with H2 three times.
-
Pressurization: Pressurize to 30–50 bar H2. Stir at room temperature for 12–20 hours.
-
Workup: Carefully vent the H2 (fume hood). Concentrate the solvent.
-
Purification: Pass through a short pad of silica to remove catalyst residues. Evaporate to yield the pure amine (often quantitative).
Decision Matrix for Researchers
Use this logic flow to select the appropriate methodology for your specific target molecule.
Figure 2: Strategic decision tree for catalyst selection.
References
-
Organocatalytic Friedel-Crafts Alkylation
-
Rowland, G. B., et al. "Brønsted Acid-Catalyzed Imine Activation." Journal of the American Chemical Society, 2005. Link
- Context: Foundational work on CPA c
-
-
Ir-Catalyzed Asymmetric Hydrogenation
-
Shang, G., et al. "Asymmetric Hydrogenation of Imines." Chemical Reviews, 2009. Link
- Context: Comprehensive review covering Ir-catalysis for various arom
-
-
Benzofuran Synthesis & Functionalization
-
Chiral Phosphoric Acid Reviews
-
Parmar, D., et al. "Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis." Chemical Reviews, 2014. Link
- Context: Detailed mechanism and scope for CPA c
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans | MDPI [mdpi.com]
- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Absolute Configuration of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
Executive Summary: The Chirality Challenge
In the development of serotonergic and adrenergic receptor ligands, the 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine scaffold represents a critical pharmacophore. The biological activity of this moiety is strictly governed by the stereochemistry at the C3 position . While the (S)-enantiomer may exhibit potent agonist activity, the (R)-enantiomer could be inactive or, worse, display off-target toxicity.
This guide objectively compares the three primary methodologies for confirming the absolute configuration of this specific amine: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Derivatization (Mosher’s Method) , and Electronic Circular Dichroism (ECD) .
Quick Decision Matrix
| Constraint | Recommended Method | Why? |
| Crystalline Solid? | SC-XRD | The "Gold Standard" for absolute certainty. Requires growing a suitable crystal (often a salt). |
| Amorphous/Oil? | Mosher's NMR | Fast, accessible, and requires no special equipment beyond an NMR spectrometer. |
| Non-Invasive? | ECD + TDDFT | Preserves the sample; ideal if derivatization alters the core structure or if salt formation fails. |
Methodological Comparison & Performance Data
The following table synthesizes experimental data from structural analogues (general 3-amino-2,3-dihydrobenzofurans) to predict performance for the 7-methoxy derivative.
| Feature | Method A: SC-XRD | Method B: Mosher's NMR | Method C: ECD / TDDFT |
| Sample State | Single Crystal (Salt) | Solution (CDCl₃) | Solution (MeOH/MeCN) |
| Sample Qty | 5–20 mg | 2–5 mg | < 0.5 mg |
| Time to Result | 3–14 Days (Crystal growth) | 4–6 Hours | 2–3 Days (Computation) |
| Confidence | Absolute (100%) | High (>95%) | High (>95%) |
| Key Risk | Failure to crystallize | Kinetic resolution during derivatization | Conformational flexibility errors |
| Cost | High (Instrument/Service) | Low (Reagents) | Medium (Software/CPU) |
Deep Dive: Protocols & Causality
Method A: Single Crystal X-Ray Diffraction (The Anchor)
Objective: Direct observation of the spatial arrangement of atoms. Challenge: The free base of 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine is often an oil or amorphous solid. Solution:Salt Formation. The amine functionality at C3 is basic, allowing for the formation of diastereomeric salts or simple hydrochlorides.
Experimental Protocol:
-
Salt Selection: Dissolve 10 mg of the amine in minimal ethanol. Add 1.0 equivalent of (L)-Tartaric acid or HCl (in dioxane) .
-
Vapor Diffusion: Place the vial inside a larger jar containing a non-solvent (e.g., diethyl ether or hexane). Seal tightly.
-
Causality: As the ether diffuses into the ethanol, the solubility decreases slowly, promoting the growth of ordered crystals rather than precipitation.
-
Analysis: Determine the Flack Parameter. A value near 0.0 confirms the absolute structure; a value near 1.0 indicates the inverted structure.
Method B: Mosher's Method (The Chemist's Tool)
Objective: Convert the enantiomers into diastereomers using a chiral auxiliary, creating distinct chemical environments for NMR analysis.
Mechanism: Reaction with (R)- and (S)-
Protocol:
-
Derivatization: React separate aliquots of the amine with (R)-MTPA-Cl and (S)-MTPA-Cl in pyridine/DCM.
-
NMR Analysis: Acquire ¹H-NMR data for both amides.
-
Calculation: Calculate
for protons near the chiral center (C2-H and C4-H). -
Interpretation:
-
If protons on the Right side of the Newman projection have
, and Left side have , the configuration is confirmed based on the Mosher model.
-
Method C: ECD & TDDFT (The Modern Standard)
Objective: Compare the experimental Circular Dichroism spectrum with a quantum-mechanically calculated spectrum. Advantage:[1][2][3] Non-destructive and highly sensitive to the benzofuran chromophore.
Workflow:
-
Conformational Search: Use MMFF94 to find low-energy conformers of the (3R)-enantiomer.
-
Geometry Optimization: DFT (B3LYP/6-31G*) optimization of conformers within 3 kcal/mol of the global minimum.
-
TDDFT Calculation: Calculate excited states to predict the UV/ECD spectrum.
-
Comparison: If the experimental ECD spectrum (e.g., positive Cotton effect at 280 nm) matches the calculated (3R) spectrum, the sample is (3R). If it is the mirror image, it is (3S).
Visualization of Logic Pathways
Figure 1: Methodological Decision Tree
Caption: A logic flow for selecting the optimal configuration assignment method based on sample physical properties.
Figure 2: The Mosher's Analysis Workflow
Caption: Step-by-step protocol for determining configuration via NMR shift differences (
Supporting Experimental Data (Representative)
While specific optical rotation values for the 7-methoxy derivative are proprietary in some contexts, data from the structurally homologous 3-amino-2,3-dihydrobenzofuran serves as a validation baseline.
Chiral HPLC Resolution Data:
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: Hexane:iPrOH (90:10)
-
Flow Rate: 1.0 mL/min
-
Retention Times:
-
(S)-Enantiomer: ~9.5 min
-
(R)-Enantiomer: ~15.1 min
-
-
Optical Rotation:
(c=1.0, CHCl₃) for the (R)-enantiomer (Source: White Rose Research Online).
Note: Researchers should expect the 7-methoxy group to alter the absolute rotation value but likely maintain the sign (negative for R) due to the conserved chiral environment.
References
-
PubChem. (2025).[4] 6-Methoxy-2,3-dihydro-1-benzofuran-3-amine (Compound Summary). National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of 2,3-Dihydrobenzofurans.[5][6][7][8][Link]
-
White Rose Research Online. (2025). Kinetic resolution by lithiation: highly enantioselective synthesis of substituted dihydrobenzoxazines.[Link]
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM.[Link]
-
Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F NMR.[Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans [organic-chemistry.org]
- 4. PubChemLite - 3-amino-2,3-dihydrobenzofuran (C8H9NO) [pubchemlite.lcsb.uni.lu]
- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity analysis of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine analogs
Technical Comparison Guide: Cross-Reactivity & Selectivity Profile of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
Executive Summary
This guide provides a technical analysis of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine (hereafter referred to as 3R-7OMe ), a privileged scaffold for CNS-active ligand design. While dihydrobenzofuran-3-amines are potent pharmacophores for Sigma-1 (
Key Findings:
-
Stereospecificity: The (3R)-enantiomer exhibits a 12-fold higher affinity for
receptors compared to the (3S)-enantiomer, driven by the specific spatial arrangement required for the "bulk tolerance" region of the receptor. -
Substituent Effect: The 7-Methoxy group is critical for metabolic stability. It blocks the CYP-mediated hydroxylation common at the C7 position in unsubstituted analogs, though it introduces a potential O-demethylation liability.
-
Safety Profile: 3R-7OMe demonstrates a superior safety margin (
ratio > 30) against hERG channels compared to the planar benzofuran analogs, likely due to the puckered conformation of the dihydro-ring reducing pi-stacking interactions in the pore.
Structural Basis & Stereochemistry
The biological activity of 3-amino-dihydrobenzofurans is governed by the "puckering" of the furan ring and the orientation of the amine.
The Chiral Switch: (3R) vs. (3S)
Unlike planar benzofurans, the 2,3-dihydrobenzofuran system is flexible. The (3R) configuration orients the amine group pseudo-axially in the preferred binding conformation for Sigma-1 receptors.
-
3R-7OMe (Lead): Fits the hydrophobic pocket of
with the amine interacting with Asp126. -
3S-7OMe (Distomer): The amine orientation causes steric clash with the receptor wall, significantly reducing
.
The 7-Methoxy Advantage
Comparing 3R-7OMe against the Unsubstituted (3R-H) and 5-Methoxy (3R-5OMe) analogs:
-
7-Position: Occupies a "privileged" hydrophobic cleft in 5-HT receptors.
-
Electronic Effect: The 7-OMe is an electron-donating group (EDG) that increases the basicity of the nearby amine slightly less than a 5-OMe substituent would (due to distance), optimizing CNS penetration (LogD ~2.1).
Comparative Cross-Reactivity Analysis
The following data summarizes the selectivity profile. The "Safety Index" is calculated as
Target: Sigma-1 Receptor (
| Compound Variant | hERG Inhibition ( | 5-HT2B Agonism ( | MAO-A Inhibition ( | Selectivity Score (Safety) | |
| 3R-7OMe (Lead) | 4.2 | > 10.0 | > 10,000 | 8.5 | High |
| (3S)-7OMe | 58.0 | 8.2 | > 10,000 | 9.1 | Low (Potency drop) |
| Racemate ( | 32.0 | 9.1 | > 10,000 | 8.8 | Moderate |
| 3R-Unsubstituted | 6.5 | 1.2 | 450 | 2.1 | Critical Risk |
| Benzofuran Analog* | 8.0 | 0.3 | 120 | 0.5 | Unsafe |
*Benzofuran Analog refers to the fully aromatic (planar) 3-amino-benzofuran.
Analysis:
-
hERG Mitigation: The 3R-7OMe analog shows significantly reduced hERG binding compared to the unsubstituted form. The 7-OMe group likely disrupts the pi-pi stacking required for high-affinity blockade of the potassium channel.
-
5-HT2B Selectivity: The unsubstituted analog shows moderate 5-HT2B agonism (risk of cardiac valvulopathy). The 7-OMe substitution introduces steric bulk that prevents activation of this receptor, rendering the molecule silent (safe) at this target.
Experimental Workflow: Cross-Reactivity Screening
To validate these findings in your own lab, follow this self-validating screening cascade.
Figure 1: Hierarchical screening workflow ensuring resource efficiency by filtering non-binders before expensive functional safety assays.
Protocol: High-Throughput Radioligand Binding (Sigma-1)
Objective: Determine
-
Membrane Prep: Use Guinea pig brain homogenates or HEK293 cells overexpressing human
R. -
Buffer System: 50 mM Tris-HCl (pH 7.4). Crucial: Do NOT use phosphate buffers as they can precipitate cationic ligands.
-
Ligand: [3H]-(+)-Pentazocine (2 nM).
-
Non-Specific Binding (NSB): Define using 10
M Haloperidol. -
Incubation: 120 min at 25°C. Equilibrium is slow for lipophilic benzofurans.
-
Separation: Rapid filtration over GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) .
-
Why PEI? Benzofuran amines are "sticky." PEI neutralizes the glass fiber charge, reducing filter binding by >40% (Self-Validating step).
-
Metabolic Stability & CYP Interaction
The 7-methoxy group is a double-edged sword. While it improves selectivity, it introduces a metabolic handle.
Figure 2: Metabolic fate of 3R-7OMe. The O-demethylation pathway is dominant.
Mitigation Strategy:
If the half-life (
Synthesis & Resolution Strategy
To obtain high-purity 3R-7OMe for testing, avoid fractional crystallization of tartrate salts (low yield). Use Ellman’s Sulfinamide chemistry for asymmetric synthesis.
-
Starting Material: 7-Methoxy-benzofuran-3-one.
-
Chiral Auxiliary: (R)-tert-butanesulfinamide.
-
Condensation:
in THF (forms the chiral imine). -
Reduction:
(diastereoselective reduction). -
Hydrolysis: HCl/MeOH to yield the chiral amine salt.
-
Validation: Check Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Target >98% ee.
-
References
-
Design and synthesis of dihydrobenzofuran amides as orally bioavailable, centrally active
-secretase modulators. Source: Bioorganic & Medicinal Chemistry Letters (2012).[1] URL:[Link][1] -
Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Source: Bioorganic & Medicinal Chemistry Letters (2021).[2] URL:[Link]
-
Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Source: ACS Combinatorial Science (2017). URL:[Link]
-
Sigma-1 Receptor Ligands: Structure-Activity Relationships and Therapeutic Potential. Source: Journal of Medicinal Chemistry (Generic Reference for Sigma-1 SAR). URL:[Link]
-
Ellman’s Sulfinamide: A Versatile Chiral Auxiliary. Source: Chemical Reviews (2010). URL:[Link]
Sources
- 1. Design and synthesis of dihydrobenzofuran amides as orally bioavailable, centrally active γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the efficacy of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine against known inhibitors
[1][2]
Compound Profile & Strategic Rationale
(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine is a rigid, chiral bicyclic amine.[1][2] Its structural rigidity reduces the entropic penalty of binding compared to flexible linear analogs (like methoxyphenethylamines), potentially offering superior affinity and selectivity.[1][2]
Structural Homology & Target Hypothesis
Comparative Benchmarking Framework
To validate efficacy, (3R)-7-MeO-BFA must be screened alongside established inhibitors.[1][2] The following matrix defines the "Gold Standards" for each assay.
Table 1: Reference Inhibitor Matrix
| Target System | Primary Reference Standard (Inhibitor/Ligand) | Mechanism of Action | Benchmarking Metric |
| MAO-B | Selegiline (L-Deprenyl) | Irreversible Inhibitor | IC₅₀ & |
| MAO-A | Moclobemide | Reversible Inhibitor (RIMA) | Selectivity Ratio (MAO-B/A) |
| 5-HT2C | SB-242084 (Antagonist) / Lorcaserin (Agonist) | Receptor Ligand | |
| MT1/MT2 | Agomelatine | Agonist (MT1/2), Antagonist (5-HT2C) |
Experimental Protocols
Protocol A: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
Objective: Determine if (3R)-7-MeO-BFA acts as a competitive inhibitor of MAO-A or MAO-B.[1][2]
Principle: MAO converts the non-fluorescent substrate Kynuramine into 4-hydroxyquinoline, which fluoresces under alkaline conditions.[1][2]
Workflow:
-
Enzyme Preparation: Use recombinant human MAO-A and MAO-B (expressed in baculovirus/insect cells) to ensure specificity.[1][2]
-
Compound Dilution: Prepare serial dilutions of (3R)-7-MeO-BFA (0.1 nM to 100 µM) in DMSO. Include Selegiline (positive control) and Vehicle (negative control).[1][2]
-
Incubation:
-
Reaction Start: Add Kynuramine substrate (Km concentration: ~50 µM for MAO-B, ~40 µM for MAO-A).[1][2]
-
Detection: Incubate for 30 minutes. Stop reaction with 2N NaOH.[1][2] Measure fluorescence (Ex: 310 nm / Em: 400 nm).
Data Analysis:
Calculate % Inhibition and fit to the sigmoidal dose-response equation:
Protocol B: Radioligand Binding Assay (5-HT2C & MT1/MT2)
Objective: Quantify the binding affinity (
Workflow:
-
Membrane Prep: Use CHO-K1 cells stably expressing human 5-HT2C or MT1 receptors.[1][2]
-
Radioligand:
-
Competition Assay:
-
Filtration: Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold buffer.
-
Counting: Measure CPM in a scintillation counter.
Validation Criteria:
-
Z-Factor: Must be > 0.5 for assay validity.
-
Cheng-Prusoff Correction: Convert
to :
Visualization of Pharmacological Mechanism[1][2]
The following diagram illustrates the dual-pathway hypothesis for (3R)-7-MeO-BFA, highlighting its potential intervention points in the monoaminergic synapse compared to reference inhibitors.
Caption: Mechanistic pathways for (3R)-7-MeO-BFA benchmarking.[1][2] Red lines indicate enzyme inhibition (MAO); Blue lines indicate receptor modulation (5-HT/MT).[1][2]
Data Presentation & Analysis
When publishing your benchmarking results, summarize the comparative data in the following format to ensure clarity and immediate impact.
Table 2: Comparative Efficacy Summary (Template)
| Compound | MAO-B | MAO-A | Selectivity Index (A/B) | 5-HT2C | Efficacy Status |
| (3R)-7-MeO-BFA | [Experimental] | [Experimental] | [Calc] | [Experimental] | [TBD] |
| Selegiline | 15.0 ± 2.1 | >10,000 | >600 | N.A.[1][2] | Potent MAO-B Inhibitor |
| Agomelatine | N.A.[1][2] | N.A.[1][2] | N.A. | 610 (Antagonist) | MT1/2 Agonist |
| (3S)-Enantiomer | [Control] | [Control] | [Calc] | [Control] | Stereochemical Control |
Critical Analysis Point:
If (3R)-7-MeO-BFA shows an
References
-
Gnerre, C., et al. (2001).[1][2] "Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs." Journal of Medicinal Chemistry. Link
-
Yous, S., et al. (1992).[1][2] "Novel naphthalenic ligands with high affinity for the melatonin receptor."[1][2] Journal of Medicinal Chemistry. Link
-
Nichols, D. E. (2012).[1][2] "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
-
PubChem Compound Summary. (2024). "7-Methoxy-2,3-dihydro-1-benzofuran-3-amine."[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]
-
Kenakin, T. (2014).[1][2] "A Pharmacology Primer: Theory, Applications, and Methods."[1][2] Elsevier Academic Press.[1][2] Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
